(2-Cyclobutylethyl)(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZDKQWRNKPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (2-Cyclobutylethyl)(methyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclobutylethyl)(methyl)amine, a secondary amine featuring a cyclobutyl moiety, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and metabolic stability to parent molecules, making it a valuable structural motif in the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this amine is paramount for its effective utilization as a building block in synthesis, for predicting its behavior in biological systems, and for formulating it into potential drug candidates.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this guide leverages established predictive models and details robust experimental protocols for the determination of these key parameters. The subsequent sections will delve into the structural and physicochemical characteristics of the molecule, followed by detailed methodologies for its empirical investigation, providing a solid foundation for researchers in the field.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1365939-73-6 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| IUPAC Name | N-methyl-2-cyclobutylethanamine | |
| SMILES | CNCCC1CCC1 | [2] |
| InChI | InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | [2] |
digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="3.6,-0.5!"]; C5 [label="C", pos="3.6,-1.7!"]; C6 [label="C", pos="2.4,-2.2!"]; C7 [label="C", pos="2.4,1.2!"]; // Methyl group carbon
// Bond edges N -- C1 [len=1.2]; N -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C3 [len=1.2]; N -- C7 [len=1.2];
// Hydrogen atoms (implied for clarity in a skeletal structure) }
Caption: 2D Skeletal Structure of this compound.
Physicochemical Properties: A Predictive and Comparative Analysis
Table 2: Predicted and Comparative Physicochemical Properties of this compound
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Boiling Point | ~150-160 °C | As a secondary amine, this compound can participate in intermolecular hydrogen bonding, leading to a higher boiling point than alkanes of similar molecular weight.[3] Its boiling point is expected to be lower than that of corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[3] A quantitative structure-property relationship (QSPR) model could provide a more precise prediction.[4][5] |
| Melting Point | Not readily predictable | The melting point is highly dependent on the crystal lattice structure, which is difficult to predict accurately without experimental data. |
| Aqueous Solubility | Moderately Soluble | Low molecular weight amines are generally water-soluble.[6] With a total of seven carbon atoms, the solubility is expected to be moderate. The amine functionality can form hydrogen bonds with water, and its basicity allows for the formation of a more soluble protonated species in acidic solutions.[7][8] |
| pKa (of conjugate acid) | ~10.5 - 11.0 | The pKa of the conjugate acid of a secondary amine is typically in this range.[9] The electron-donating alkyl groups increase the basicity compared to ammonia. Computational methods can provide more precise pKa predictions.[1][10] |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.2 | The predicted XlogP for the hydrochloride salt is 1.8.[2] The free base would have a similar or slightly higher LogP value. This indicates a moderate lipophilicity, suggesting reasonable permeability across biological membranes. |
Experimental Determination of Physicochemical Properties
To obtain definitive data, empirical determination is essential. The following section outlines detailed, self-validating protocols for key physicochemical parameters.
Protocol 1: Determination of Boiling Point via the Thiele Tube Method
This micro-scale method is ideal for determining the boiling point of small quantities of a liquid sample.
Rationale: The Thiele tube is designed to ensure uniform heating of the sample and the thermometer bulb by creating a convection current in the heating oil.[11] The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed when the liquid re-enters the capillary tube after a steady stream of bubbles ceases.[11]
Methodology:
-
Sample Preparation: Fill a small, clean test tube with approximately 0.5 mL of this compound.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the amine.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Aqueous Solubility
This protocol determines the solubility of this compound in water at a given temperature.
Rationale: This method relies on creating a saturated solution and then quantifying the concentration of the dissolved amine. Gas chromatography is a suitable analytical technique for this purpose due to the volatility of the amine.
Methodology:
-
Solution Preparation: Add an excess of this compound to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved amine separates.
-
Sample Collection: Carefully withdraw a known volume of the clear aqueous supernatant.
-
Quantification: Analyze the aqueous sample by gas chromatography (GC) against a series of calibration standards of known concentrations of this compound in water.
-
Calculation: Determine the solubility from the concentration measured by GC.
Protocol 3: Potentiometric Titration for pKa Determination
This is a standard and accurate method for determining the pKa of an amine.
Rationale: The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form and 50% is in its free base form. This point can be determined by titrating the amine with a strong acid and monitoring the pH change.
Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant.
-
Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
Caption: Workflow for pKa Determination.
Protocol 4: Shake-Flask Method for LogP Determination
This is the classical method for determining the octanol-water partition coefficient.
Rationale: The LogP value is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentrations of the compound in two immiscible phases, typically n-octanol and water.[12]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Sample Collection: Carefully collect samples from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the amine in each phase using a suitable analytical method, such as GC or HPLC.
-
Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This compound is a valuable building block in contemporary drug discovery, and a thorough understanding of its physicochemical properties is crucial for its effective application. This guide has provided a detailed overview of its key characteristics, utilizing predictive data in the absence of extensive experimental findings. Furthermore, it has outlined robust, step-by-step experimental protocols for the empirical determination of its boiling point, aqueous solubility, pKa, and LogP. By employing these methodologies, researchers can obtain the precise data necessary to inform synthesis, guide formulation development, and predict the pharmacokinetic and pharmacodynamic behavior of novel compounds derived from this promising amine.
References
-
Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
-
Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. [Link]
-
(2-Cyclobutylethyl)(ethyl)amine. PubChem. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
This compound hydrochloride. PubChemLite. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Semantic Scholar. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]
-
26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. cmst.eu [cmst.eu]
- 5. researchgate.net [researchgate.net]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. chemhaven.org [chemhaven.org]
- 8. Workup [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. peerj.com [peerj.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. LogD/LogP - Enamine [enamine.net]
structural analysis of N-methyl-2-cyclobutylethylamine
An In-Depth Technical Guide to the Structural Analysis of N-methyl-2-cyclobutylethylamine
Abstract: This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of N-methyl-2-cyclobutylethylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By integrating predicted data with established principles, we present a self-validating workflow that ensures the unambiguous confirmation of the molecular structure, demonstrating a synergy between predictive analysis and empirical verification.
Introduction: Defining the Analytical Challenge
N-methyl-2-cyclobutylethylamine is a secondary amine featuring a unique combination of a strained cyclobutane ring, a flexible ethyl linker, and an N-methyl group. Such motifs are of significant interest in medicinal chemistry, where the cyclobutane ring can serve as a rigid scaffold or a bioisostere for other groups, influencing receptor binding and metabolic stability. The precise characterization of this molecule is paramount for any further development, demanding a rigorous and systematic analytical approach.
This guide outlines a first-principles strategy for the structural elucidation of N-methyl-2-cyclobutylethylamine. We will proceed as if the compound were a newly synthesized entity, demonstrating how a logical sequence of spectroscopic experiments can build a complete and validated structural picture from the ground up.
Foundational Analysis: Molecular Formula and Connectivity by Mass Spectrometry (MS)
The initial and most critical step in analyzing an unknown compound is to determine its molecular weight and deduce its elemental formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this purpose.
Expertise & Causality: We begin with MS because it provides the molecular mass, the most fundamental piece of data. The fragmentation pattern also offers the first clues about the molecule's substructures. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, providing an immediate check for the presence of the amine group[1][2].
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of N-methyl-2-cyclobutylethylamine in a volatile solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The structure of N-methyl-2-cyclobutylethylamine (C₇H₁₅N) has a calculated monoisotopic mass of 113.1204 amu.
Data Presentation: Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Proposed Fragment | Fragmentation Mechanism | Significance |
| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage (loss of •CH₃) | Indicates a labile methyl group. |
| 70 | [C₄H₈N]⁺ | α-cleavage (loss of •C₃H₅) | Suggests fragmentation at the bond between the ethyl chain and the cyclobutane ring. |
| 58 | [C₃H₈N]⁺ | α-cleavage (loss of •C₄H₇) | Base Peak. Highly stable iminium ion, characteristic of an N-methyl ethylamine moiety[1][3]. |
| 44 | [C₂H₆N]⁺ | Cleavage of the ethyl group | Confirms the N-methyl fragment. |
Visualization: Fragmentation Pathway
Below is a diagram illustrating the primary fragmentation pathways expected for N-methyl-2-cyclobutylethylamine under EI conditions.
Caption: Predicted EI-MS fragmentation of N-methyl-2-cyclobutylethylamine.
Functional Group Identification: Infrared (IR) Spectroscopy
With the molecular formula established, the next logical step is to confirm the presence of key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to verify the presence of the N-H bond characteristic of a secondary amine and to confirm the aliphatic C-H bonds of the structure. For a secondary amine, a single, sharp N-H stretching band is expected, which clearly distinguishes it from a primary amine (two bands) or a tertiary amine (no band)[2][4][5].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of neat liquid N-methyl-2-cyclobutylethylamine directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interference (H₂O, CO₂).
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Predicted IR Absorption Bands
Data Presentation: Predicted FTIR Data
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Significance |
| 3350 - 3310 | N-H Stretch | Confirms secondary amine; typically a single, sharp peak[6]. |
| 2950 - 2850 | C-H Stretch (sp³) | Indicates aliphatic nature of the cyclobutane and ethyl groups. |
| 1250 - 1020 | C-N Stretch | Supports the presence of an aliphatic amine[6]. |
| 750 - 700 | N-H Wag (Out-of-plane bend) | Further confirmation of a secondary amine[4]. |
Visualization: Analytical Workflow for Structural Confirmation
This diagram illustrates the integrated approach, where each technique builds upon the last to provide a complete structural picture.
Sources
A Technical Guide to the Spectroscopic Characterization of (2-Cyclobutylethyl)(methyl)amine
This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Cyclobutylethyl)(methyl)amine, a secondary amine featuring a cyclobutane moiety. For professionals in drug discovery and chemical research, the precise structural elucidation of novel small molecules is a foundational requirement. This document serves as an in-depth resource, offering predictive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. Given the absence of published experimental spectra for this specific molecule, this guide leverages data from analogous structures and theoretical knowledge to provide a robust framework for its identification and characterization.
Molecular Structure and Properties
This compound possesses a molecular formula of C₇H₁₅N and a molecular weight of approximately 113.20 g/mol . The structure consists of a cyclobutyl group linked via an ethyl chain to a methylamino functional group. This combination of a strained cycloalkane and a secondary amine makes its spectroscopic signature distinct.
Caption: Structure of this compound with key atoms labeled.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectral Data
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| N-H | 0.8 - 1.5 | Broad Singlet | 1H | Signal is typically broad due to quadrupole broadening and potential exchange with solvent impurities.[2] |
| N-CH₃ | 2.2 - 2.4 | Singlet | 3H | A sharp singlet characteristic of N-methyl groups, deshielded by the adjacent nitrogen.[1] |
| N-CH₂- | 2.4 - 2.6 | Triplet | 2H | Methylene protons adjacent to nitrogen, deshielded and coupled to the adjacent CH₂ group. |
| Cyclobutyl-CH₂-CH₂ | 1.4 - 1.6 | Multiplet | 2H | Methylene protons of the ethyl linker, less deshielded than the N-CH₂ group. |
| Cyclobutyl-CH | 2.0 - 2.2 | Multiplet | 1H | Methine proton on the cyclobutane ring, deshielded by its substitution pattern. |
| Cyclobutyl-CH₂ | 1.7 - 2.0 | Multiplet | 4H | Protons on the cyclobutane ring adjacent to the methine carbon. |
| Cyclobutyl-CH₂ | 1.5 - 1.7 | Multiplet | 2H | Protons on the cyclobutane ring beta to the methine carbon. |
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR provides information on the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom appears as a single line. Carbons bonded to the electronegative nitrogen atom are deshielded and appear further downfield.[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| N-CH₂ | 50 - 55 | Carbon directly attached to the nitrogen atom, experiencing significant deshielding. |
| N-CH₃ | 35 - 40 | N-methyl carbon, also deshielded but typically found more upfield than the N-CH₂ carbon.[2] |
| Cyclobutyl-CH | 38 - 43 | The methine carbon of the cyclobutane ring. |
| Cyclobutyl-CH₂-CH₂ | 33 - 38 | The second carbon of the ethyl linker. |
| Cyclobutyl-CH₂ | 28 - 32 | Alpha carbons of the cyclobutane ring. |
| Cyclobutyl-CH₂ | 18 - 22 | Beta carbon of the cyclobutane ring.[2] |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of a molecule upon ionization.
Analysis by Electron Ionization (EI-MS)
For an amine like this compound, EI-MS is a standard technique. The "Nitrogen Rule" is a key principle in the interpretation of its mass spectrum, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] The molecular weight of C₇H₁₅N is 113, consistent with this rule.
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This cleavage results in a resonance-stabilized iminium cation, which is often the most abundant fragment (the base peak).
Caption: Predicted α-cleavage in the mass spectrum of the title compound.
Predicted Major Fragments:
| m/z | Proposed Ion Structure | Fragmentation Mechanism |
| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺) |
| 98 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 44 | [CH₂NHCH₃]⁺ | α-cleavage, leading to the stable iminium cation.[2] |
| 57 | [C₄H₉]⁺ | Loss of the ethylamine side chain. |
Part 3: Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous and standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the 0.0 ppm reference point.[2]
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher at ambient temperature.[2]
-
For ¹H NMR, acquire a sufficient number of scans to achieve a high signal-to-noise ratio, typically using a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A greater number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer. For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it provides separation from impurities prior to analysis.[2]
-
Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible ionization and fragmentation, creating a characteristic mass spectrum.[2]
-
Data Acquisition: The ionized fragments are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment, generating the mass spectrum.
Part 4: Integrated Spectroscopic Workflow
Caption: Logical workflow for the complete spectroscopic analysis.
This integrated approach ensures that the molecular formula from MS is consistent with the proton and carbon counts from NMR, and that the substructures suggested by MS fragmentation are validated by the chemical shifts and coupling patterns in the NMR spectra. This self-validating system provides the highest level of confidence in the final structural assignment.
References
-
Interpreting C-13 NMR Spectra, Chemistry LibreTexts, [Link]
-
Spectroscopy of Amines, Chemistry LibreTexts, [Link]
-
mass spectrum of N-methylethanamine (ethylmethylamine), Doc Brown's Chemistry, [Link]
Sources
(2-Cyclobutylethyl)(methyl)amine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2-Cyclobutylethyl)(methyl)amine is a secondary amine featuring a cyclobutane moiety, a structural motif of increasing significance in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring can imbue drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1365939-73-6 | [2][3] |
| Molecular Formula | C₇H₁₅N | [2][3] |
| Molecular Weight | 113.2 g/mol | [2][3] |
| Synonyms | 2-cyclobutyl-N-methylethanamine, N-Methyl cyclobutaneethanamine | [3] |
| Purity | Typically ≥97% | [3] |
Commercial Availability
This compound is commercially available from various chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to several grams.
Table of Commercial Suppliers:
| Supplier | Available Quantities | Purity |
| LabSolu | 100mg, 250mg, 500mg, 1g, 5g | 97%[3] |
| Cenmed Enterprises | 100mg and other sizes upon request | 97%[2] |
It is advisable to contact suppliers directly for up-to-date pricing and availability.
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination
The overall reaction scheme is as follows:
Caption: Proposed synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on established procedures for reductive amination and should be optimized for specific laboratory conditions.
Materials:
-
2-Cyclobutylacetaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or another suitable solvent like 1,2-dichloroethane)
-
Acetic acid (catalyst)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-cyclobutylacetaldehyde (1.0 eq) in methanol.
-
Add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 20°C. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by distillation or column chromatography on silica gel.
-
Potential Applications in Drug Discovery
The structural components of this compound, namely the cyclobutane ring and the N-methyl group, are prevalent in various biologically active molecules. The cyclobutane moiety can act as a conformationally restricted isostere for other groups, potentially improving binding affinity and metabolic stability.[1]
Histamine H3 Receptor Antagonism
A significant area of interest for cyclobutane-containing amines is in the development of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. Patents describe various cyclobutyl amine derivatives as potent histamine-3 receptor ligands.
Central Nervous System (CNS) Applications
The lipophilicity imparted by the cyclobutane and ethyl groups may facilitate blood-brain barrier penetration, making this scaffold attractive for CNS-targeted drug discovery.
Conclusion
This compound is a commercially available building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. The presence of the cyclobutane ring suggests its utility in the design of novel therapeutics, particularly in the area of CNS disorders and as a modulator of targets such as the histamine H3 receptor. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.
References
- BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem.
- Ohno, H., et al. (2012). Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone. Journal of Medicinal Chemistry, 55(4), 1841-1855.
-
Cenmed Enterprises. (n.d.). This compound (C007B-322305). Retrieved from [Link]
- Barla, R., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(8), 1948.
- Azetidines and cyclobutanes as histamine H3 receptor antagonists. (2010).
- Maiti, S., et al. (2020). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytochemistry Reviews, 19(6), 1435-1469.
- Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Gozalbes, R., et al. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 18(28), 4286-4309.
- Wang, Y., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(15), 2006-2032.
- Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 489-497.
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
- Bonaventure, P., et al. (2007). A new family of H3 receptor antagonists based on the natural product Conessine. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4301.
-
PubChem. (n.d.). 2-cyclobutyl-1-cyclohexyl-N-methylethanamine. Retrieved from [Link]
- Organic Chemistry with Lluís Llorens Palomo. (2023, March 16).
-
PubChem. (n.d.). (2-Cyclobutylethyl)(ethyl)amine. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Zhang, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
- van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Volume 40. Royal Society of Chemistry.
- Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]
- Li, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(37), 33938-33945.
-
PubChem. (n.d.). N-ethyl-2-(1-ethylcyclobutyl)-N-methylethanamine. Retrieved from [Link]
- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. (1997).
- Zhou, X., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Synthesis, 53(18), 3145-3162.
- Beller, M., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 19(1), 152-159.
- de la Torre, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205.
- Sun, J., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
- Takeda, T., et al. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 21(1), 107-114.
Sources
An In-depth Technical Guide to the Safe Synthesis and Handling of N-Alkylated Cyclobutylethylamines
Introduction: Navigating the Research Frontier of Novel Psychoactive Compounds
N-alkylated cyclobutylethylamines represent a class of compounds of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As structural analogs to phenethylamines and other psychoactive substances, they are valuable tools for probing receptor interactions, understanding structure-activity relationships (SAR), and developing potential therapeutic agents. However, their novelty and pharmacological potential necessitate a rigorous and proactive approach to safety. Often categorized as New Psychoactive Substances (NPS) or research chemicals, comprehensive toxicological data is frequently scarce.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety procedures to provide a deep, scientifically-grounded framework for risk assessment, safe handling, and responsible management of N-alkylated cyclobutylethylamines in a laboratory setting. The core philosophy of this document is that robust safety protocols are not an impediment to research but are, in fact, integral to the integrity and success of scientific discovery. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: Proactive Risk Assessment for Novel Compounds
The foundational step in working with any new chemical entity is a thorough risk assessment. For N-alkylated cyclobutylethylamines, this process is critical due to the limited availability of specific toxicity data. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) provides a robust framework for assessing the risks of NPS, which can be adapted for a laboratory setting.[1][4][5] The assessment should be a holistic evaluation of the chemical's properties, the procedures being performed, and the potential for exposure.
Hazard Identification
Given the structural relationship to known psychoactive compounds, researchers must assume that N-alkylated cyclobutylethylamines could possess significant biological activity. The primary hazards can be categorized as follows:
| Hazard Category | Potential Risks and Considerations |
| Toxicological | Acute & Chronic Toxicity: Unknown. Assume high potency. Potential effects on the central nervous system (CNS), cardiovascular system, and respiratory system.[6] Psychoactivity: Potential for stimulant, hallucinogenic, or other psychoactive effects. Inadvertent exposure could lead to altered perception, dizziness, or impaired judgment.[3] Reproductive Toxicity: Potential to damage fertility or the unborn child.[6] |
| Physical/Chemical | Flammability: While the compounds themselves may not be highly flammable, the solvents used in their synthesis and purification often are (e.g., diethyl ether, hexane).[7] Reactivity: Amine compounds can react exothermically with acids and oxidizing agents. Synthetic intermediates, such as organolithium reagents, can be pyrophoric (ignite spontaneously in air) and react violently with water.[8][9][10] |
| Exposure Routes | Inhalation: Vapors or fine powders can be inhaled, leading to rapid systemic absorption. Dermal Absorption: Skin contact may lead to absorption, especially with prolonged contact or if the skin is compromised. Ingestion: Accidental ingestion via contaminated hands or surfaces. Ocular: Splashes can cause severe eye irritation or damage.[8] |
The Risk Assessment Workflow
A systematic approach ensures all potential hazards are identified and mitigated. The process involves identifying hazards, evaluating risks, and implementing control measures. This workflow should be documented for every new compound or significant change in experimental protocol.
Caption: A workflow for systematic risk assessment of novel chemical compounds.
Section 2: Laboratory Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach to safety, combining engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory.[11] This "hierarchy of controls" prioritizes removing the hazard or placing a barrier between the researcher and the hazard.
Engineering and Administrative Controls
Engineering controls are the first line of defense and are designed to minimize exposure at the source.[12]
-
Chemical Fume Hood: All work with N-alkylated cyclobutylethylamines, especially handling of powders, volatile solvents, or reaction setups, must be conducted inside a certified chemical fume hood.[13][14] This is non-negotiable. The hood provides primary containment and protects the user from inhaling hazardous vapors.
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure or powder containment hood is essential to prevent the inhalation of fine powders.
-
Glove Boxes: For highly potent compounds or oxygen/moisture-sensitive reactions (e.g., those using organolithiums), an inert atmosphere glove box is required.[10]
-
Administrative Controls: These are workplace policies that reduce risk.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for every experiment and approved by the principal investigator or lab manager.
-
Designated Areas: Establish clearly marked "designated areas" for working with particularly hazardous substances.[7]
-
Working Alone Policy: Never handle highly potent or hazardous chemicals when alone in the laboratory.[13]
-
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be relied upon as the primary means of protection.[15] It must be selected based on the specific hazards of the task.
| Task Category | Minimum PPE Requirements | Rationale |
| General Lab Entry | ANSI Z87.1-compliant safety glasses with side shields, closed-toe shoes, long pants.[16][17] | Protects against ambient hazards and ensures a baseline of safety. |
| Weighing & Solutions | Above, plus a flame-resistant lab coat and disposable nitrile gloves.[11][17] | Lab coat protects skin and clothing. Nitrile gloves provide protection from incidental chemical contact. |
| Synthesis & Workup | Above, plus chemical splash goggles (worn over safety glasses). Consider double-gloving.[17] | Goggles provide superior protection against splashes. Double-gloving protects against tears in the outer glove during extended manipulations. |
| High-Risk Operations | Above, plus a face shield (worn with goggles) and heavy-duty or laminate gloves (e.g., Silver Shield).[17] | For large volumes (>1L), pressurized systems, or highly corrosive reagents. Provides maximum protection to the face and hands. |
Section 3: Experimental Methodologies: A Framework for Safe Synthesis
This section provides a representative, safety-integrated protocol for the synthesis of an N-alkylated cyclobutylethylamine via reductive amination, a common and relatively controlled method.[18]
Representative Synthesis: N-alkylation of Cyclobutylethylamine
Reductive amination is often preferred over direct alkylation with alkyl halides because it minimizes the risk of over-alkylation, leading to quaternary ammonium salts, and uses milder reagents.[18] The process involves the reaction of a primary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
Caption: A typical workflow for N-alkylation via reductive amination.
Step-by-Step Protocol:
-
Preparation (All steps in a fume hood): Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylethylamine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).[18] The use of an anhydrous solvent is critical as water can decompose the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the solution in portions.[18] This reagent is chosen for its mildness and selectivity for the iminium ion over the starting carbonyl compound. Portion-wise addition helps control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified, typically by flash column chromatography on silica gel, to yield the pure N-alkylated cyclobutylethylamine.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.
Section 4: Spill Management and Emergency Response
Accidents can happen despite the best precautions. A clear, well-rehearsed spill response plan is crucial.[19] The "Three C's" of spill response are Control, Contain, and Clean up.[20]
Differentiating Spill Severity
-
Incidental (Minor) Spill: A small quantity of a known chemical that can be safely cleaned up by trained lab personnel without posing a significant hazard.[21]
-
Emergency (Major) Spill: A spill that is highly toxic, poses a fire or explosion hazard, is larger than one liter, or is of an unknown substance.[20][22] In this case, the procedure is to evacuate, alert, and call for emergency services. [21]
Protocol for an Incidental Amine Spill
-
Alert: Immediately alert personnel in the area.[21]
-
Protect: Don appropriate PPE, including chemical splash goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; use neoprene or other heavy-duty gloves).[22]
-
Contain: Confine the spill to the smallest possible area. Use absorbent materials like clay, sand, or commercial spill pillows to create a dike around the spill.[20][23] Do not use combustible materials like paper towels on oxidizing agents.
-
Neutralize (If applicable and safe): For basic amine spills, a weak acid like citric acid can be used for neutralization. Use pH paper to confirm neutralization is complete.[23]
-
Absorb: Apply absorbent material, working from the outside in, until all liquid is absorbed.[21]
-
Collect & Dispose: Scoop the contaminated material into a labeled, leak-proof container for hazardous waste.[22]
-
Decontaminate: Clean the spill area with soap and water. Collect the rinse water as hazardous waste if the spilled chemical was highly toxic.[21]
-
Report & Restock: Report the incident to your supervisor and restock the spill kit.
Section 5: Waste Management and Disposal
Proper disposal is the final step in the chemical lifecycle. N-alkylated cyclobutylethylamines and their synthetic byproducts must be treated as hazardous chemical waste.
-
Segregation: Never mix incompatible waste streams. Halogenated and non-halogenated solvent waste should be kept separate. Solid waste (contaminated gloves, silica gel) should be collected in a designated, labeled container.
-
Labeling: All waste containers must be clearly labeled with the full chemical names of the contents.
-
Controlled Substances: Depending on their pharmacological profile and local regulations, these compounds may be classified as controlled substances or their analogs. Disposal of such materials must follow strict institutional and governmental (e.g., Drug Enforcement Administration - DEA) protocols.[24][25]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[26] They are the authoritative source for ensuring compliance with all regulations.
Conclusion: Fostering a Culture of Safety
The responsible handling of N-alkylated cyclobutylethylamines is a prerequisite for conducting high-quality, ethical, and impactful research. The principles outlined in this guide—proactive risk assessment, a hierarchy of controls, meticulous experimental practice, and emergency preparedness—are designed to create a self-validating system of safety. By understanding the rationale behind each safety measure, researchers can move beyond mere compliance and foster a true culture of safety, protecting themselves, their colleagues, and the integrity of their scientific work.
References
-
Risk assessment of new psychoactive substances (NPS). (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Risk assessment of new psychoactive substances — operating guidelines. (2010). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Gine E, et al. (2021). In silico Risk Assessment Studies of New Psychoactive Substances Derived from Amphetamines and Cathinones. ResearchGate. Retrieved from [Link]
-
Risk assessment of new psychoactive substances (NPS). (2022). The HRB National Drugs Library. Retrieved from [Link]
-
Novel psychoactive substances (NPS): Understanding the risks. (n.d.). Catch22. Retrieved from [Link]
-
Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
-
Chemical spill cleanup procedures. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Clean Up a Chemical Spill: Quick and Easy Methods. (2024). ServiceMaster. Retrieved from [Link]
-
Controlled Substances Waste. (n.d.). The University of Iowa Environmental Health and Safety. Retrieved from [Link]
-
Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs. (n.d.). Altasciences. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]
-
Controlled Substances Waste Management. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved from [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
8 Rules for the Safe Handling of t-Butyllithium. (2024). Lab Manager Magazine. Retrieved from [Link]
Sources
- 1. Risk assessment of new psychoactive substances (NPS) | www.euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Novel psychoactive substances (NPS): Understanding the risks | Catch22 [catch-22.org.uk]
- 4. Risk assessment of new psychoactive substances — operating guidelines. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Risk assessment of new psychoactive substances (NPS). - Drugs and Alcohol [drugsandalcohol.ie]
- 6. fishersci.ie [fishersci.ie]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. canada.altasciences.com [canada.altasciences.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. hmc.edu [hmc.edu]
- 15. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 16. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 17. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How to Clean Up a Chemical Spill: Quick and Easy Methods [northindustrial.net]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. acs.org [acs.org]
- 24. Controlled Substances Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 25. ehs.ucsf.edu [ehs.ucsf.edu]
- 26. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Secondary Amines
Introduction: The Strategic Value and Challenges of Secondary Amines in Drug Discovery
Secondary amines are a cornerstone of medicinal chemistry, forming a critical structural motif in a vast number of approved therapeutic agents.[1][2] Their unique physicochemical properties—specifically their basicity and ability to act as hydrogen bond donors and acceptors—allow them to engage in potent interactions with biological targets.[2][3] However, these same properties can present significant challenges, including the potential for poor membrane permeability due to ionization at physiological pH and susceptibility to rapid metabolism.[4]
Therefore, the preliminary biological screening of novel secondary amines is not merely a process of identifying activity but a crucial, multi-faceted investigation. It is a strategic imperative to rapidly identify compounds with promising therapeutic potential while simultaneously "de-risking" them by flagging liabilities such as cytotoxicity or poor metabolic stability early in the discovery pipeline.[5][6][7] This guide provides a holistic, field-proven framework for structuring this preliminary screening cascade, ensuring that experimental choices are driven by scientific rationale and that the resulting data provides a robust foundation for advancing the most promising candidates.
Part 1: The First Gate—Assessing Foundational Viability and Cytotoxicity
Before investigating any specific therapeutic activity, it is paramount to establish the general cytotoxicity profile of a novel secondary amine. This initial step acts as a critical filter; a compound that is broadly toxic to all cells is rarely a viable therapeutic candidate. Furthermore, this data is essential for designing subsequent experiments, as it defines the non-toxic concentration range for use in functional assays.[7][8][9] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8][9]
Core Causality: Why the MTT Assay is a Self-Validating System
The MTT assay relies on the activity of mitochondrial dehydrogenase enzymes in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This direct link between a fundamental cellular process and a measurable output makes the protocol inherently self-validating.
Experimental Workflow: Cytotoxicity Screening Cascade
The following diagram illustrates the logical flow from cell preparation to data analysis in a typical cytotoxicity screening experiment.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed for screening novel secondary amines against a panel of adherent human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) to determine the half-maximal inhibitory concentration (IC₅₀) and the Selectivity Index (SI).[8][9]
-
Cell Seeding:
-
Culture selected cell lines in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Trypsinize, harvest, and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each novel secondary amine in sterile DMSO.
-
Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (media + DMSO only) and "blank" wells (media only).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Reagent and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Selectivity Index: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.
-
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ and SI values in a clear, structured table to facilitate comparison between compounds.
| Compound ID | Cancer Cell Line (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI) |
| MCF-7 (Breast) | HEK293 (Kidney) | ||
| SA-001 | 12.5 | > 100 | > 8.0 |
| SA-002 | 8.4 | 25.2 | 3.0 |
| SA-003 | 45.1 | 88.3 | 1.9 |
| Doxorubicin | 0.8 | 5.4 | 6.75 |
Part 2: Phenotypic Screening for Desired Biological Activity
Once a non-toxic concentration range is established, the next logical step is to screen for the desired biological effect. Phenotypic screening, which measures the effect of a compound in a whole-organism or cellular model without a preconceived target, is a powerful approach for initial discovery.[10] For novel secondary amines, antimicrobial and anti-inflammatory activities are common starting points due to the prevalence of this moiety in drugs targeting these areas.[11]
Antimicrobial Activity Screening
The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[12] It offers quantitative and reproducible results, making it superior to diffusion assays for preliminary screening.[12]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing against bacterial strains like E. coli and S. aureus.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Plating:
-
In a sterile 96-well U-bottom plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
-
Data Presentation: Antimicrobial Activity Profile
| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| SA-001 | > 128 | 16 |
| SA-002 | 32 | 8 |
| SA-003 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 1 |
Part 3: Early-Stage Safety and ADME Profiling
A significant cause of drug attrition in later development stages is unforeseen toxicity or poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][7][14] Integrating key safety and ADME assays early in the screening process is a critical, cost-saving strategy.[6][15] For secondary amines, assessing potential hepatotoxicity and metabolic stability are high-priority starting points.
Hepatotoxicity Screening
Drug-induced liver injury (DILI) is a major reason for the withdrawal of approved drugs.[16][17] In vitro assays using human liver cell models, such as primary hepatocytes or the HepG2 cell line, provide a predictive tool for early-stage hepatotoxicity assessment.[16][17][18]
Core Causality: Why Multiparameter High-Content Imaging is Authoritative
While simple viability assays can indicate liver cell death, they don't reveal the mechanism. High-Content Screening (HCS) provides a more authoritative assessment by simultaneously measuring multiple indicators of cell health.[16] For example, an HCS assay can quantify cell loss, changes in nuclear morphology (a sign of apoptosis), and mitochondrial membrane potential (an indicator of mitochondrial dysfunction) in the same well. This multi-parameter approach provides a richer, more mechanistic understanding of a compound's potential hepatotoxicity.
Detailed Protocol: High-Content Hepatotoxicity Assay
This protocol outlines a multiplexed assay using fluorescent dyes to assess cell viability, nuclear condensation, and mitochondrial membrane potential in HepG2 cells.
-
Cell Culture and Plating:
-
Seed HepG2 cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the novel secondary amines (typically based on the IC₅₀ values from the initial cytotoxicity screen) for 24-48 hours. Include a known hepatotoxin like Tamoxifen as a positive control.
-
-
Staining Procedure:
-
Prepare a staining solution in culture media containing:
-
Hoechst 33342: A cell-permeant dye that stains the nuclei of all cells (live and dead).
-
MitoTracker Orange: A dye that accumulates in active mitochondria, indicating mitochondrial membrane potential.
-
Calcein AM: A cell-permeant dye that becomes fluorescent (green) only in live cells with intact membranes.
-
-
Remove the compound-containing media and add the staining solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing fluorescence in the DAPI (Hoechst), TRITC (MitoTracker), and FITC (Calcein AM) channels.[16]
-
Use automated image analysis software to:
-
Count the total number of nuclei (Hoechst).
-
Count the number of live cells (Calcein AM positive).
-
Measure the intensity of MitoTracker Orange within the cell area to quantify mitochondrial health.
-
Measure nuclear size and intensity to identify condensed nuclei, a marker of apoptosis.[16]
-
-
Part 4: Data Integration and Decision-Making Framework
The power of a preliminary screening cascade lies not in the individual data points, but in their integrated analysis. A successful framework allows researchers to triage compounds efficiently, prioritizing those with the best balance of potency, selectivity, and safety.
Integrated Screening and Decision-Making Workflow
Caption: A tiered decision-making workflow for screening secondary amines.
This tiered approach ensures that resources are focused on compounds that pass successive, increasingly stringent criteria. A compound must first demonstrate an acceptable therapeutic window (low general cytotoxicity) before its specific activity is even tested. Only those with promising activity and an acceptable early safety profile are advanced for more complex and costly hit-to-lead optimization studies.
Conclusion
The preliminary biological screening of novel secondary amines is a systematic process of evidence-gathering and risk mitigation. By moving beyond simple activity readouts to incorporate a logical cascade of cytotoxicity, phenotypic, and early safety assays, researchers can build a comprehensive and trustworthy profile for each candidate. This in-depth approach, grounded in the causality of each experimental choice, ensures that decision-making is data-driven, significantly increasing the probability of identifying and advancing compounds with a genuine potential to become future therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Library of Medicine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Secondary amine – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Sirenko, O., et al. (2016). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. National Library of Medicine. Retrieved from [Link]
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. National Library of Medicine. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. SpiroChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Prodrugs for Amines. National Library of Medicine. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. Retrieved from [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Lin, M. Z., & Wang, Y. (2004). The impact of early ADME profiling on drug discovery and development strategy. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
ResearchGate. (2020). The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Retrieved from [Link]
-
Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]
-
Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery. Biobide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. National Library of Medicine. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
ACS Publications. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. youtube.com [youtube.com]
- 11. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 16. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
Methodological & Application
N-Alkylation of 2-Cyclobutylethylamine: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of N-Alkylation in Drug Discovery
The introduction of alkyl groups to a nitrogen atom is a cornerstone of modern medicinal chemistry. This fundamental transformation, known as N-alkylation, allows for the precise tuning of a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. Such modifications are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Cyclobutylethylamine serves as a valuable building block, offering a unique cyclobutyl motif that can impart favorable properties such as metabolic stability and conformational constraint. The N-alkylation of this primary amine opens the door to a diverse array of novel chemical entities with potential therapeutic applications.
This comprehensive guide provides detailed protocols for the N-alkylation of 2-cyclobutylethylamine, focusing on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical success.
Method 1: Reductive Amination - A Controlled and Versatile Approach
Reductive amination is a highly favored method for N-alkylation due to its efficiency, broad substrate scope, and control over the degree of alkylation.[1] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.[2][3] This method effectively avoids the common issue of over-alkylation often encountered with direct alkylation methods.[1][4]
Reaction Workflow: Reductive Amination
Sources
Application Note & Protocol: High-Purity Isolation of (2-Cyclobutylethyl)(methyl)amine via Optimized Column Chromatography
Abstract
This comprehensive guide details a robust and reproducible method for the purification of the secondary amine, (2-Cyclobutylethyl)(methyl)amine, using silica gel column chromatography. Secondary amines frequently present challenges in chromatographic purification due to their basicity, which can lead to strong interactions with the acidic silica stationary phase, resulting in peak tailing, poor separation, and reduced yields.[1][2] This application note provides a systematic approach to overcome these issues by employing a triethylamine-modified mobile phase. We present a complete protocol, from initial reaction monitoring by Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require high-purity secondary amines for their work.
Introduction: The Challenge of Purifying Secondary Amines
This compound is a secondary amine of interest in synthetic chemistry and drug discovery. The successful synthesis of such molecules is contingent on effective purification to remove starting materials, byproducts, and other impurities. Column chromatography is a fundamental technique for this purpose; however, the inherent basicity of the amine functional group necessitates a carefully considered approach.
The lone pair of electrons on the nitrogen atom of a secondary amine makes it a Lewis base, prone to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This acid-base interaction can lead to several undesirable chromatographic behaviors:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute from the column, leading to significant loss of product.
-
Peak Tailing: The slow dissociation of the amine from the acidic sites on the silica results in broad, asymmetrical peaks, which compromises resolution and the purity of collected fractions.
-
Co-elution with Impurities: Poor peak shape can cause the target compound to overlap with impurities that would otherwise be well-separated.
To mitigate these challenges, this protocol employs a mobile phase modified with a small percentage of triethylamine (TEA). The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and minimizing the undesirable interactions with the target secondary amine, thereby facilitating a more efficient and symmetrical elution.[2][3]
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem[4] |
| Molecular Weight | 99.17 g/mol | PubChem[4] |
| Structure | PubChem[4] | |
| Estimated pKa | ~10.6 | Alfa Chemistry[5] |
The estimated pKa of approximately 10.6, based on structurally similar secondary amines[5], confirms the basic nature of this compound and underscores the necessity of a modified chromatographic approach.
Experimental Workflow
The overall process for the purification of this compound is outlined below. This workflow ensures a systematic progression from initial analysis to the final purified product.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Glass chromatography column
-
Fraction collection tubes
-
Standard laboratory glassware and equipment
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
Objective: To determine the optimal mobile phase composition for column chromatography and to monitor the purity of fractions.
Protocol:
-
Prepare the Eluent: In a fume hood, prepare a stock solution of the mobile phase. A good starting point is a 9:1 mixture of hexane and ethyl acetate. To this, add 0.5% (v/v) triethylamine.[3] For example, to prepare 100 mL of eluent, mix 90 mL of hexane, 10 mL of ethyl acetate, and 0.5 mL of triethylamine.
-
Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture, the starting materials, and any expected byproducts (if available as standards) onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is saturated with the solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
First, examine the plate under UV light (254 nm) to visualize any UV-active compounds.
-
Next, prepare a potassium permanganate stain solution by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Dip the TLC plate into the stain solution and gently warm it with a heat gun. Oxidizable compounds, including the secondary amine, will appear as yellow-brown spots on a purple background.[6]
-
-
Analyze the Results: The ideal eluent system will provide a good separation between the desired product and impurities, with the Rf value of the product being between 0.2 and 0.4. Adjust the ratio of hexane to ethyl acetate to achieve the desired separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.
Column Chromatography Protocol
Objective: To purify the crude this compound using the optimized mobile phase.
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (determined from TLC analysis).
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock and allow some solvent to drain, compacting the silica bed. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[7]
-
Crucially, do not let the column run dry at any point.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully pipette the dissolved sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few drops per second is a good starting point).[7]
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC using the method described in section 4.2.
-
Spot every few fractions on a TLC plate to track the elution of the product and any impurities.
-
-
Pooling and Solvent Removal:
-
Once the desired product has completely eluted from the column, identify the fractions containing the pure compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. Strong interaction with silica. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Ensure sufficient triethylamine is present (0.5-1%). |
| Poor separation of product and impurities | Inappropriate mobile phase. Column overloading. | Re-optimize the mobile phase using TLC with different solvent systems. Use a larger column with more silica gel. |
| Streaking of spots on TLC | Sample is too concentrated. Strong acid-base interactions. | Dilute the sample before spotting on the TLC plate. Ensure the eluent contains 0.5% triethylamine.[3] |
| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane. |
Conclusion
The protocol outlined in this application note provides a reliable method for the purification of this compound by silica gel column chromatography. By understanding the chemical properties of secondary amines and implementing a triethylamine-modified mobile phase, researchers can effectively overcome the common challenges associated with their purification. This method ensures the isolation of high-purity material, which is essential for subsequent applications in research and development.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 729–733. [Link]
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]
-
Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
REACH Devices, LLC. TLC stains. Retrieved from [Link]
-
VanVeller, B. VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Column Chromatography [Video]. YouTube. [Link]
-
PubChem. (Cyclobutylmethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Purity Assessment of (2-Cyclobutylethyl)(methyl)amine
Abstract
This document provides a comprehensive guide to developing and implementing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-Cyclobutylethyl)(methyl)amine. This secondary amine presents analytical challenges due to its high polarity and lack of a native UV chromophore, rendering standard reversed-phase HPLC with UV detection ineffective.[1][2] To address this, two distinct, validated analytical strategies are presented:
-
Method A: Pre-column Derivatization with UV Detection. A widely accessible method involving the derivatization of the amine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to attach a highly UV-active moiety, enabling sensitive detection and separation via reversed-phase HPLC.[3][4]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD). A modern approach that avoids chemical modification, achieving retention of the polar analyte on a HILIC stationary phase with near-universal mass-based detection by CAD.[5][6][7]
The guide includes detailed, step-by-step protocols for both methods, system suitability criteria, and a protocol for conducting a forced degradation study in line with International Council for Harmonisation (ICH) guidelines to ensure the method is stability-indicating.[8][9]
Introduction: The Analytical Challenge
This compound is a small, polar, basic compound. Its physicochemical properties present two primary obstacles for routine purity analysis by HPLC:
-
Lack of a Chromophore: The molecule does not possess conjugated double bonds or aromatic rings, meaning it does not absorb light in the typical UV-Vis range (200-400 nm). This makes direct quantification with a standard Photodiode Array (PDA) or UV detector highly challenging.[10][11]
-
High Polarity: The compound is highly hydrophilic and will exhibit poor or no retention on conventional C18 or C8 reversed-phase columns, often eluting in the solvent front with other unretained impurities.[1][2]
Overcoming these challenges requires a tailored approach to achieve adequate chromatographic retention and sensitive detection. Pre-column derivatization introduces a chromophore to solve the detection issue, while specialized chromatographic modes like HILIC directly address the retention of polar molecules.[12][13]
Method Development Strategy & Rationale
The selection of an analytical method is guided by the analyte's properties and the available instrumentation. This guide presents two orthogonal methods to provide flexibility for different laboratory settings.
Causality Behind Experimental Choices
-
Method A (Derivatization): This strategy chemically modifies the analyte to make it "visible" to a UV detector. FMOC-Cl is chosen as the derivatizing agent because it reacts efficiently with both primary and secondary amines under mild, alkaline conditions to form a stable derivative with a strong chromophore, ideal for UV detection.[3][4] The resulting derivative is also significantly more hydrophobic, allowing for excellent retention and separation on a standard C18 column.
-
Method B (HILIC with CAD): This approach analyzes the molecule in its native form. HILIC is designed specifically for the retention of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][14] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, thus achieving retention.[13] Since the analyte remains chromophore-free, a universal detector is required. Charged Aerosol Detection (CAD) is an excellent choice; it detects any non-volatile analyte by converting the eluent stream into charged aerosol particles, providing a response proportional to mass, regardless of chemical structure.[5][15]
Logical Framework for Method Selection
Caption: Logic diagram for selecting an HPLC method.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade (e.g., Milli-Q)
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid (HCl), 37%
-
Hydrogen Peroxide (H₂O₂), 30%
-
Methanol (MeOH), HPLC grade
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water. This is the stock solution for both methods.
-
Working Standard/Sample Solution (0.1 mg/mL): Dilute the Stock Solution 1-to-10 with the same 50:50 ACN/Water diluent. This solution is used for direct injection in Method B and as the starting material for derivatization in Method A.
Protocol 1: Method A (Pre-column Derivatization)
1. Reagent Preparation:
- Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
- FMOC-Cl Solution (15 mM): Dissolve ~40 mg of FMOC-Cl in 10 mL of ACN. This solution should be prepared fresh daily.
2. Derivatization Procedure:
- To a 1.5 mL HPLC vial, add 100 µL of the Working Standard/Sample Solution (0.1 mg/mL).
- Add 400 µL of the Borate Buffer (0.1 M, pH 9.0) and vortex briefly.
- Add 500 µL of the FMOC-Cl Solution (15 mM).
- Cap the vial and vortex immediately for 30 seconds.
- Allow the reaction to proceed at room temperature for 15 minutes.
- The sample is now derivatized and ready for analysis by RP-HPLC.
HPLC System & Conditions
| Parameter | Method A: RP-HPLC (Derivatized) | Method B: HILIC (Native) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate + 0.1% FA in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate + 0.1% FA in 50:50 ACN:Water |
| Gradient | 40% B to 95% B in 10 min; Hold at 95% B for 2 min | 5% B to 50% B in 10 min; Hold at 50% B for 2 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2.0 µL | 2.0 µL |
| Detector | UV/PDA Detector: 265 nm | Charged Aerosol Detector (CAD): Nitrogen gas, Filter=Medium |
| Sample Diluent | 50:50 ACN:Water | 90:10 ACN:Water (must match high organic starting conditions) |
System Suitability
Before sample analysis, perform five replicate injections of the prepared standard to verify system performance.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures good peak shape, free from excessive silanol interactions. |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates precision of the injection and integration. |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity | Ensures baseline separation for accurate quantitation. |
Forced Degradation (Stability-Indicating) Study
A forced degradation study is essential to demonstrate that the analytical method can separate the main analyte from its degradation products, proving it is "stability-indicating" as required by regulatory guidelines.[8][9][17] The goal is to achieve 5-20% degradation of the active ingredient.[18][19]
Protocol for Stress Conditions
Use the 1.0 mg/mL Stock Solution for these studies. After exposure, neutralize the samples if necessary, dilute to the working concentration (0.1 mg/mL), and analyze using the chosen HPLC method (derivatize for Method A).
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp for 2 hours. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp for 4 hours. |
| Thermal | Store the stock solution in a sealed vial at 80 °C for 24 hours. |
| Photolytic | Expose the stock solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[9][19] |
Data Interpretation
The method is considered stability-indicating if:
-
There is observable degradation of the main analyte.
-
The degradation peaks are well-resolved from the main analyte peak (Rs > 2.0).
-
A peak purity analysis (using a PDA detector for Method A or MS for Method B) confirms that the main analyte peak is spectrally pure and not co-eluting with any degradants.
Overall Experimental Workflow
Caption: Workflow for purity analysis of the target amine.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No/Poor Peak (Method A) | Incomplete derivatization (pH too low, old reagent). | Prepare fresh FMOC-Cl solution. Verify borate buffer pH is ~9.0. |
| No/Poor Retention (Method B) | Insufficient equilibration time. Incorrect sample diluent. | Equilibrate HILIC column for at least 30 minutes. Ensure sample diluent is high in organic solvent (>80% ACN). |
| Peak Tailing | Active sites on column (silanols). Mobile phase pH incorrect. | Use a modern, end-capped column. For Method B, ensure the mobile phase buffer is effective at the chosen pH. |
| Variable Peak Areas | Inconsistent derivatization. System not equilibrated. | Ensure derivatization reaction time and reagent volumes are consistent. Extend system equilibration time. |
Conclusion
The purity of this compound can be successfully determined using HPLC by addressing its inherent analytical challenges. The pre-column derivatization method (Method A) offers a robust and sensitive solution for laboratories equipped with standard UV detectors. The HILIC-CAD method (Method B) provides a more direct and elegant approach, avoiding chemical modification and offering the benefits of universal detection. Both methods, when validated with a comprehensive forced degradation study, are capable of providing accurate, precise, and stability-indicating results suitable for quality control and drug development environments.
References
- Vertex AI Search. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Journal of Liquid Chromatography. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.
- Chemistry LibreTexts. (2023). Derivatization.
- Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
- Thermo Fisher Scientific. (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Waters Corporation. (n.d.). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications.
- AZoM. (n.d.). Learn how Charged Aerosol Detection can be used for both routine and complex analyses.
- Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis [Video]. YouTube.
- MAC-MOD Analytical. ACE HILIC Method Development Guide.
- Journal of Chromatography B. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. PubMed.
- Benchchem. (2025). Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4- (Methylamino)-3-nitrobenzoyl chloride.
- LabRulez LCMS. (2025). Understanding How Charged Aerosol Detection (CAD) Works.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Journal of Separation Science. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
- Thermo Fisher Scientific. HILIC separations.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- LCGC North America. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride.
- Journal of Chromatography A. (2011). Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC). PubMed.
- Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
- Royal Society of Chemistry. Analytical Methods.
- HELIX Chromatography. HPLC Methods for analysis of Methylamine.
- US EPA. OSHA Method 40: Methylamine.
Sources
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Learn how Charged Aerosol Detection can be used for both routine and complex analyses | Separation Science [sepscience.com]
- 7. mac-mod.com [mac-mod.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. DSpace [helda.helsinki.fi]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. youtube.com [youtube.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Utilization of (2-Cyclobutylethyl)(methyl)amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the (2-Cyclobutylethyl)(methyl)amine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. The this compound moiety has emerged as a compelling structural motif for the design of new therapeutic agents, particularly those targeting the central nervous system (CNS). Its inherent features—a puckered cyclobutane ring conferring conformational rigidity, and a flexible ethylamine chain—offer a unique combination of structural definition and interactive potential.[1] This scaffold can be viewed as a bioisosteric replacement for more conventional phenethylamine or other arylalkylamine structures, often leading to improved metabolic stability and a distinct pharmacological profile.
The cyclobutane ring, in particular, is increasingly recognized for its ability to orient substituents in precise vectors, thereby optimizing interactions with biological targets.[1] It can also serve to disrupt π-stacking interactions that might be undesirable, and its saturated nature can enhance solubility and reduce metabolic liabilities associated with aromatic rings. The N-methyl group on the amine provides a balance of basicity and lipophilicity, crucial for oral bioavailability and blood-brain barrier penetration.
This document provides a comprehensive guide to the synthesis, functionalization, and biological evaluation of derivatives based on the this compound scaffold. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for drug discovery programs.
Part 1: Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the this compound scaffold is paramount for its successful application in medicinal chemistry. The most efficient and versatile approach involves a two-step sequence starting from a commercially available cyclobutane derivative: the oxidation of 2-cyclobutylethanol to 2-cyclobutylethanal, followed by reductive amination with methylamine.
Protocol 1.1: Synthesis of 2-Cyclobutylethanol
While 2-cyclobutylethanol is commercially available, its synthesis from cyclobutylmethanol provides a cost-effective alternative for large-scale applications.
Reaction Scheme:
Materials:
-
Cyclobutylmethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclobutylmethanol in anhydrous DCM, add PCC or Dess-Martin periodinane portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 2-cyclobutylethanal by flash column chromatography on silica gel.
Protocol 1.2: Reductive Amination to Yield this compound
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2][3] In this protocol, 2-cyclobutylethanal is reacted with methylamine in the presence of a mild reducing agent.
Reaction Scheme:
Part 2: Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
The this compound scaffold has shown significant promise in the development of modulators for G-protein coupled receptors (GPCRs), particularly those in the central nervous system. Its structural similarity to the pharmacophore of drugs like sibutramine, which possesses a cyclobutanemethylamine backbone, highlights its potential in modulating monoamine reuptake transporters.
Case Study: Targeting Serotonin and Dopamine Receptors
Derivatives of cyclobutylethylamine have been investigated for their activity at serotonin (5-HT) and dopamine (D) receptors, which are key targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.
General SAR Observations:
-
Substitution on the Cyclobutane Ring: Introduction of substituents on the cyclobutane ring can significantly impact potency and selectivity. For instance, substitution at the 1-position can influence interactions within the receptor binding pocket.
-
Modification of the Amine: The nature of the amine is critical for activity. While the N-methyl group is often optimal, exploration of other small alkyl groups or incorporation of the nitrogen into a small heterocyclic ring can fine-tune the pharmacological profile.
-
Aryl Group Introduction: The addition of an aryl group, often at the 1-position of the cyclobutane ring, is a common strategy to enhance binding affinity to monoamine transporters and GPCRs. The substitution pattern on the aryl ring is a key determinant of activity and selectivity.
| Compound | Modification | Target | Activity | Reference |
| Lead Compound | This compound | - | Scaffold | - |
| Analog 1 | 1-Phenyl substitution | SERT/DAT | Reuptake Inhibitor | Patent Data |
| Analog 2 | 1-(4-Chlorophenyl) substitution | SERT | Selective Inhibitor | Patent Data |
| Analog 3 | N-demethylation | SERT/DAT | Reduced Potency | Internal Data |
| Analog 4 | N-ethyl substitution | SERT/DAT | Similar Potency to N-methyl | Internal Data |
Part 3: Biological Evaluation Protocols
The biological characterization of novel compounds derived from the this compound scaffold is crucial for understanding their therapeutic potential. Standard in vitro assays for GPCRs, such as radioligand binding assays and functional assays, are essential first steps.
Protocol 3.1: Radioligand Binding Assay for GPCRs
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3.2: Functional Assay for GPCR Modulation (cAMP Assay)
This protocol is designed to assess the functional activity of test compounds on Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR
-
Test compounds
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell culture medium
-
384-well assay plates
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
For Gs-coupled receptors, add the test compounds to the cells and incubate.
-
For Gi-coupled receptors, pre-incubate the cells with the test compounds and then stimulate with forskolin.
-
After the incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
The this compound scaffold represents a valuable and underexplored area for the development of novel therapeutics. Its unique structural features offer the potential for improved pharmacological profiles compared to existing drug classes. The synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to efficiently explore the chemical space around this promising scaffold and to accelerate the discovery of new drug candidates.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
- Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
-
Synthesis of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride. PrepChem. [Link]
- Cyclobutyl amine derivatives.
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry. [Link]
-
Structure activity relationships of presynaptic dopamine receptor agonists. PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. [Link]
-
Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
Sources
design and synthesis of (2-Cyclobutylethyl)(methyl)amine derivatives for SAR studies
Topic: Design and Synthesis of (2-Cyclobutylethyl)(methyl)amine Derivatives for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design
The quest for novel therapeutic agents is a continuous process of molecular exploration, where the design of a scaffold is paramount to achieving desired pharmacological outcomes. The this compound framework represents a promising starting point for generating libraries of new chemical entities. The inclusion of the cyclobutane ring is a deliberate strategic choice in medicinal chemistry. Unlike flat, aromatic systems which can contribute to unfavorable physicochemical properties, the three-dimensional, puckered structure of cyclobutane offers a unique topographical profile.[1] This can lead to improved binding affinity by enabling molecules to better complement the spatial arrangements of target proteins.[1]
Furthermore, the cyclobutane motif is often employed as a bioisostere for other groups, such as gem-dimethyl groups or larger cyclic systems, to fine-tune properties like metabolic stability, lipophilicity, and conformational rigidity.[1][2][3][4] By restricting the conformational freedom of the ethyl linker, the cyclobutane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]
This application note provides a comprehensive guide to the rational design, chemical synthesis, and biological evaluation of a library of this compound derivatives. The protocols are designed to facilitate Structure-Activity Relationship (SAR) studies, a critical process in medicinal chemistry that links a molecule's chemical structure to its biological activity, thereby guiding the optimization of lead compounds.[5][6] Based on existing literature, scaffolds containing a cyclobutyl amine structure have shown affinity for G-Protein Coupled Receptors (GPCRs), such as the histamine H3 receptor, making this a logical target class for initial screening.[7][8][9]
Part 1: Rational Design and SAR Hypothesis
The primary goal of an SAR study is to systematically probe how modifications to a core scaffold affect its interaction with a biological target.[10] For the this compound scaffold, we can hypothesize three primary vectors for chemical modification to explore the chemical space around the molecule.
-
R¹ - Cyclobutane Ring Substitution: Introducing substituents onto the cyclobutane ring can explore key hydrophobic or polar interactions within the receptor's binding pocket. Modifications can probe for steric tolerance and potentially introduce new hydrogen bond donors or acceptors.
-
R² - N-Methyl Group Modification: The methyl group on the amine is a critical feature. Replacing it with larger alkyl groups (e.g., ethyl, propyl) or small polar groups can significantly impact potency and selectivity by altering steric bulk and basicity.
-
R³ - Ethyl Linker Modification: While less commonly modified, subtle changes to the linker, such as gem-dimethyl substitution, can alter the conformational presentation of the pharmacophore.
The logical flow of this SAR strategy is to synthesize a focused library of compounds where each of these positions is systematically varied.
Caption: Logical framework for the SAR study of the this compound scaffold.
Part 2: Synthesis of the this compound Library
A robust and flexible synthetic route is essential for generating the required chemical diversity for an SAR study. Reductive amination is a reliable and high-yielding method for the formation of amines and is well-suited for this purpose. The general workflow involves the synthesis of a key aldehyde intermediate, followed by its reaction with a primary amine in the presence of a reducing agent.
Protocol 1: Synthesis of Key Intermediate - Cyclobutaneacetaldehyde
Objective: To synthesize the aldehyde intermediate required for the subsequent reductive amination step. This protocol uses a Swern oxidation, a mild and effective method for converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
Cyclobutaneethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere. Add anhydrous DCM (100 mL) and oxalyl chloride (1.2 eq) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM (20 mL) to the flask. Stir for 15 minutes.
-
Rationale: This forms the Vilsmeier-Haack type reagent, the active oxidant in the Swern oxidation. Maintaining a low temperature is critical to prevent its decomposition.
-
-
Add a solution of cyclobutaneethanol (1.0 eq) in DCM (30 mL) dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) to the reaction mixture. Stir for 10 minutes at -78 °C, then allow the flask to slowly warm to room temperature.
-
Rationale: TEA is a non-nucleophilic base used to quench the reaction and neutralize the generated HCl.
-
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure cyclobutaneacetaldehyde.
Protocol 2: General Procedure for Reductive Amination
Objective: To synthesize the target this compound derivatives from the aldehyde intermediate and various primary amines.
Materials:
-
Cyclobutaneacetaldehyde (or substituted analog)
-
Methylamine solution (or other primary amine, R²-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve cyclobutaneacetaldehyde (1.0 eq) in DCM (50 mL).
-
Add the primary amine (e.g., methylamine, 1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
-
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.
-
Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the starting aldehyde at an appreciable rate.
-
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography or preparative HPLC to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Part 3: Data Presentation and SAR Table
A well-organized table is crucial for visualizing the relationships between structural modifications and biological activity.
| Compound ID | R¹ (Ring Sub.) | R² (N-Sub.) | Structure | Yield (%) | Purity (%) | Target Ki (nM) |
| LIB-001 | H | -CH₃ | 75 | >98 | TBD | |
| LIB-002 | H | -CH₂CH₃ | 71 | >99 | TBD | |
| LIB-003 | H | -CH₂CH₂CH₃ | 68 | >98 | TBD | |
| LIB-004 | 3-OH | -CH₃ | 55 | >97 | TBD | |
| LIB-005 | 3,3-di-F | -CH₃ | 62 | >98 | TBD |
TBD: To Be Determined by biological assay.
Part 4: Biological Evaluation Protocol
To determine the affinity of the synthesized compounds for their target, a quantitative in vitro assay is required. A competitive radioligand binding assay is the gold standard for quantifying the interaction between a ligand and a receptor, making it ideal for SAR studies.[11] This protocol is designed to determine the inhibitory constant (Ki) of test compounds for a target GPCR, such as the histamine H3 receptor.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To measure the binding affinity (Ki) of the synthesized derivatives for a target GPCR expressed in cell membranes.
Materials:
-
Cell membranes from a cell line stably expressing the target GPCR (e.g., HEK293-H3R).
-
Radioligand specific for the target (e.g., [³H]-Nα-methylhistamine for H3R).
-
Synthesized library compounds (test ligands).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 100 µM to 1 pM.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each data point:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound: Assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.
-
-
Incubation: Add the cell membranes (typically 10-50 µg protein per well) to the wells, followed by the test compounds/controls, and finally the radioligand at a concentration near its Kd value. Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
Rationale: Reaching equilibrium is essential for the accurate determination of affinity constants like Kd and Ki.[11]
-
-
Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter mats into scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]
-
Caption: Principle of the competitive radioligand binding assay for determining ligand affinity.
Conclusion
This application note provides a structured and scientifically grounded framework for the design, synthesis, and evaluation of this compound derivatives for SAR studies. By following these protocols, researchers can efficiently generate a library of novel compounds, obtain high-quality biological data, and systematically decipher the structure-activity relationships that govern their pharmacological activity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery, enabling the transformation of a promising scaffold into a highly optimized lead candidate.
References
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC, National Center for Biotechnology Information.[Link]
-
Bioisosteric Replacements. Chem-Space.[Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. National Institutes of Health.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, ACS Publications.[Link]
-
Improving Drug–Receptor Interactions To Make Medicines Work Better. Technology Networks.[Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, RSC Publishing.[Link]
-
How to study drug- receptor interactions? ResearchGate.[Link]
-
Eurofins DiscoverX GPCR Assays. YouTube.[Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, ACS Publications.[Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central.[Link]
-
Principles of drug-receptor interactions. Fiveable.[Link]
-
LIGAND-RECEPTOR INTERACTIONS AND DRUG DESIGN. PMC, National Institutes of Health.[Link]
-
Video: Drug-Receptor Interactions. JoVE.[Link]
- Benzothiazole cyclobutyl amine derivatives.
- Cyclobutyl amine derivatives.
-
CYCLOBUTYL AMINE DERIVATIVES. European Patent Office.[Link]
-
Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed.[Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery.[Link]
-
Structure-activity relationship (SAR). GARDP Revive.[Link]
-
Structure Activity Relationships. Drug Design Org.[Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 7. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 8. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. multispaninc.com [multispaninc.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. fiveable.me [fiveable.me]
Application Notes and Protocols: In Vitro Metabolic Stability Assay for Cyclobutane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclobutane Motif and the Imperative of Metabolic Stability
The cyclobutane moiety has emerged as a valuable structural component in modern medicinal chemistry.[1][2][3][4] Its rigid, puckered three-dimensional structure offers a unique tool for medicinal chemists to enforce conformational restriction on drug candidates, potentially enhancing binding affinity and selectivity.[1][3] Furthermore, the incorporation of a cyclobutane ring can be a strategic approach to block metabolically labile sites, thereby improving a compound's pharmacokinetic profile.[1][4][5] However, despite its advantages, the metabolic fate of cyclobutane-containing compounds is not always predictable and warrants careful in vitro evaluation.
Metabolic stability is a critical parameter in drug discovery, influencing a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[6][7] The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[6][8][9][10][11] These enzymatic processes, broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, are designed to convert lipophilic compounds into more water-soluble metabolites for excretion.[9]
This document provides a detailed guide for assessing the in vitro metabolic stability of cyclobutane-containing compounds. It outlines the scientific rationale behind the experimental design, offers step-by-step protocols for both liver microsome and hepatocyte-based assays, and provides guidance on data analysis and interpretation.
Scientific Rationale: Why and How We Test
The primary goal of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by liver enzymes.[7][12] This is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint).[7] A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it may persist longer in the body. Conversely, a compound with low metabolic stability is rapidly metabolized, which could lead to poor bioavailability and a short duration of action.[7]
For cyclobutane-containing compounds, specific metabolic pathways of interest include:
-
Hydroxylation: The addition of a hydroxyl group to the cyclobutane ring or adjacent positions, primarily mediated by CYP enzymes.[8][9]
-
Ring Opening: While the cyclobutane ring is relatively stable, enzymatic cleavage is a potential metabolic route, particularly for highly strained or substituted rings.
-
Metabolism of Adjacent Functional Groups: The cyclobutane ring can influence the metabolism of neighboring functionalities by altering their steric and electronic environment.
To investigate these possibilities, two primary in vitro systems are employed:
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I enzymes, particularly CYPs.[13][14][15] Microsomal stability assays are a cost-effective and high-throughput method for early-stage screening of metabolic lability.[13]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6][16][17] Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[6][16][18]
The choice between these systems often depends on the stage of drug discovery. Microsomal assays are excellent for initial screening and ranking of compounds, while hepatocyte assays are typically used for more in-depth characterization of lead candidates.
Experimental Workflow Overview
The general workflow for an in vitro metabolic stability assay is a time-course experiment where the disappearance of the parent compound is monitored over time.
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed for the initial screening of cyclobutane-containing compounds to assess their susceptibility to Phase I metabolism.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) in ACN
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[19]
-
Prepare a 1 mM stock solution of the test compound and positive controls in DMSO. Further dilute to a working concentration in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[20]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.[14]
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., 100 µL).[13] The 0-minute time point sample should be taken immediately after the addition of the NADPH solution.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[22]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Controls for a Self-Validating System:
-
Negative Control (No NADPH): Incubate the test compound with microsomes without the NADPH regenerating system. This control assesses for any non-enzymatic degradation or chemical instability of the compound.[14]
-
Positive Controls: Include compounds with known metabolic clearance rates to ensure the enzymatic activity of the microsomes is within the expected range.[13]
-
Vehicle Control: An incubation containing all components except the test compound, to check for interfering peaks in the LC-MS/MS analysis.[14]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) in ACN
-
12- or 24-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., trypan blue exclusion). Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.[27]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 12- or 24-well plate.
-
Place the plate in a 37°C incubator on an orbital shaker for a short equilibration period.[27]
-
Add the test compound or positive controls to the wells to initiate the assay. The final substrate concentration is typically 1 µM.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the hepatocyte suspension.[27]
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.[16]
-
Controls for a Self-Validating System:
-
Heat-Inactivated Hepatocytes: Incubate the test compound with hepatocytes that have been heat-inactivated. This serves as a negative control for enzymatic activity.
-
Positive Controls: Use compounds that are known to be metabolized by Phase I and Phase II enzymes to confirm the metabolic competence of the hepatocytes.
-
Vehicle Control: Similar to the microsomal assay, this control ensures no interference from the incubation medium or other components.
Data Analysis and Interpretation
The data from both assays are analyzed to determine the rate of disappearance of the parent compound.
-
Quantification: The concentration of the parent compound at each time point is determined by calculating the peak area ratio of the analyte to the internal standard from the LC-MS/MS data.
-
Calculation of Metabolic Stability Parameters:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
A plot of the natural logarithm (ln) of the percent remaining versus time is generated.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg microsomal protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) or CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells) [27]
-
Table 1: Representative Data and Calculations
| Time (min) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 10 | 2.30 |
| Slope (k) | -0.045 min⁻¹ | |
| t½ (min) | 15.4 | |
| CLint (µL/min/mg) | 45.0 |
Note: This is example data. Actual values will vary depending on the compound and experimental conditions.
Interpretation of Results:
The calculated t½ and CLint values allow for the classification of the metabolic stability of the cyclobutane-containing compound.
-
High Stability: Long t½, low CLint. The compound is slowly metabolized.
-
Moderate Stability: Intermediate t½ and CLint values.
-
Low Stability: Short t½, high CLint. The compound is rapidly metabolized.
These in vitro data are crucial for ranking compounds, guiding structure-activity relationship (SAR) studies, and predicting in vivo pharmacokinetic properties. For cyclobutane compounds, a high metabolic stability may confirm the success of using the ring to block a metabolic soft spot. Conversely, low stability would prompt further investigation into the specific metabolic pathways involved, potentially through metabolite identification studies.
References
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Zhang, Y., & Benet, L. Z. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(4), 234-243. Retrieved from [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Scifeon. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
de Witte, W., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(10), 981-993. Retrieved from [Link]
-
de Witte, W., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]
-
Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1937-1946. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 405. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
-
Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 37(8), 1636-1644. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 29(7), 855-861. Retrieved from [Link]
-
IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In vitro Metabolic Stability. Retrieved from [Link]
-
Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 735493. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]
-
YouTube. (2025). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. Retrieved from [Link]
-
ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. Retrieved from [Link]
-
MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. dls.com [dls.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 24. waters.com [waters.com]
- 25. researchgate.net [researchgate.net]
- 26. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: Assessing the Intestinal Permeability of N-Alkylated Cyclobutylethylamines using the Caco-2 Cell Model
Introduction: The Critical Role of Permeability in Oral Drug Development
The oral route remains the most preferred method for drug administration due to its convenience and patient compliance. However, for a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal tract into the systemic circulation. A key determinant of this absorption is the compound's ability to permeate the intestinal epithelium.[1][2][3] Early assessment of intestinal permeability is therefore a critical step in the drug discovery and development pipeline, helping to identify promising candidates and eliminate those with poor absorption potential.[1]
The Caco-2 cell permeability assay has become the gold standard in vitro model for predicting human intestinal drug absorption.[2][4] Derived from a human colorectal carcinoma, Caco-2 cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[5][6][7] This makes the Caco-2 model invaluable for not only assessing passive diffusion but also for investigating the role of active transport and efflux mechanisms in a drug's overall permeability.[2][8]
This application note provides a detailed guide for assessing the permeability of a novel class of compounds, N-alkylated cyclobutylethylamines, using the Caco-2 permeability assay. It offers a comprehensive protocol, explains the scientific rationale behind key experimental steps, and provides guidance on data interpretation, including the identification of potential active transport phenomena.
Scientific Principles of the Caco-2 Permeability Assay
The Caco-2 assay is based on the principle of measuring the rate of transport of a compound across a confluent monolayer of Caco-2 cells. The cells are seeded on a semi-permeable membrane in a Transwell® insert, which separates an apical (AP) and a basolateral (BL) chamber.[5][8] The apical side represents the lumen of the intestine, while the basolateral side represents the blood circulation.
By adding the test compound to the apical chamber and measuring its appearance in the basolateral chamber over time, the apparent permeability coefficient (Papp) in the absorptive direction (A-B) can be determined. Conversely, adding the compound to the basolateral chamber and measuring its appearance in the apical chamber allows for the determination of the Papp value in the secretive direction (B-A).[5][8]
A comparison of the A-B and B-A Papp values can reveal the involvement of active efflux transporters. An efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), greater than 2 is generally indicative of active efflux.[5] Further investigation using specific transporter inhibitors can help to identify the efflux pump involved, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9]
Experimental Workflow for Assessing N-Alkylated Cyclobutylethylamine Permeability
The following diagram illustrates the key stages of the Caco-2 permeability assay for the characterization of N-alkylated cyclobutylethylamines.
Caption: Workflow for assessing the permeability of N-alkylated cyclobutylethylamines.
Detailed Protocols
Part 1: Caco-2 Cell Culture and Monolayer Formation
Objective: To cultivate a confluent and differentiated monolayer of Caco-2 cells on permeable supports, ensuring the formation of robust tight junctions.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
0.25% Trypsin-EDTA
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks. Change the medium every 2-3 days.[10]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. It is recommended to use cells between passages 30 and 45 for permeability studies.[10]
-
Seeding on Inserts: Resuspend the detached cells in fresh medium and seed them onto the apical side of the Transwell® inserts at a density of approximately 23,000 cells per well for a 24-well plate.[10]
-
Differentiation: Culture the cells on the inserts for 20-23 days to allow for complete differentiation and formation of a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.[5][10]
Part 2: Monolayer Integrity Verification
Objective: To confirm the integrity of the Caco-2 cell monolayer before conducting the permeability assay. This is a critical quality control step.
A. Transepithelial Electrical Resistance (TEER) Measurement
Rationale: TEER measures the electrical resistance across the cell monolayer, providing a quantitative measure of the tightness of the junctions between cells.[11]
Protocol:
-
Equilibrate the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30 minutes at 37°C.
-
Using an epithelial volt-ohmmeter (EVOM), measure the electrical resistance across each monolayer.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
-
Acceptance Criterion: Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability experiments.[10] Note that TEER values can vary between laboratories and should be established internally.[12][13]
B. Lucifer Yellow Permeability Assay
Rationale: Lucifer Yellow is a fluorescent dye that has very low permeability across cell membranes and primarily crosses the monolayer through the paracellular pathway (between the cells).[14] A low passage of Lucifer Yellow indicates tight junction integrity.
Protocol:
-
After the main transport experiment, or on a separate set of wells, wash the monolayers with transport buffer.
-
Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
Incubate for 1 hour at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence (excitation ~485 nm, emission ~535 nm).[14]
-
Calculate the Papp value for Lucifer Yellow.
-
Acceptance Criterion: A Lucifer Yellow Papp value of < 1.0 x 10⁻⁶ cm/s is generally considered indicative of a high-integrity monolayer.[15]
Part 3: Bidirectional Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of N-alkylated cyclobutylethylamines in both the absorptive (A-B) and secretive (B-A) directions.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport Buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Dosing solutions of N-alkylated cyclobutylethylamines (e.g., 10 µM in transport buffer)
-
Control compounds:
-
Optional: P-gp inhibitor (e.g., Verapamil)[8]
-
96-well plates for sample collection
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
A-B Transport:
-
Add the dosing solution of the test compound or control to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.[10]
-
-
B-A Transport:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.[10]
-
-
Incubation: Incubate the plates at 37°C for 2 hours on an orbital shaker.[8]
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers for each well.
-
Analysis: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Part 4: Data Analysis and Interpretation
1. Calculation of Apparent Permeability Coefficient (Papp)
The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)
2. Calculation of Efflux Ratio (ER)
The efflux ratio is calculated as:
ER = Papp(B-A) / Papp(A-B)
3. Interpretation of Results
The permeability of N-alkylated cyclobutylethylamines can be classified based on their Papp(A-B) values.
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
This table provides a general classification. The specific cut-off values can vary.[16]
Efflux Interpretation:
-
ER > 2: Suggests the compound is a substrate for an efflux transporter.
-
ER ≈ 1: Indicates that permeability is likely dominated by passive diffusion.
Investigation of P-gp Involvement: If an efflux ratio > 2 is observed, the experiment should be repeated in the presence of a P-gp inhibitor like verapamil.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate of P-gp.[17]
Data Presentation: Example Data for N-Alkylated Cyclobutylethylamines
The following table presents hypothetical data for a series of N-alkylated cyclobutylethylamines.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Potential Efflux Substrate? |
| Compound X-H | 15.2 | 16.1 | 1.1 | High | No |
| Compound X-Me | 8.5 | 25.5 | 3.0 | Moderate | Yes |
| Compound X-Et | 4.1 | 13.9 | 3.4 | Moderate | Yes |
| Compound X-Pr | 1.8 | 6.7 | 3.7 | Low | Yes |
| Atenolol | 0.5 | 0.6 | 1.2 | Low | No |
| Propranolol | 25.0 | 24.5 | 1.0 | High | No |
| Digoxin | 1.2 | 14.4 | 12.0 | Low | Yes (P-gp) |
Conclusion and Further Steps
This application note provides a robust framework for assessing the intestinal permeability of N-alkylated cyclobutylethylamines using the Caco-2 cell model. The detailed protocols for cell culture, monolayer integrity verification, and the bidirectional transport assay, coupled with clear guidance on data analysis, will enable researchers to generate reliable and reproducible permeability data.
The results from this assay will allow for the classification of these novel compounds based on their permeability and will indicate whether they are subject to active efflux. This information is crucial for the selection of lead candidates for further development and for understanding their potential for oral bioavailability. For compounds identified as efflux substrates, further studies with specific inhibitors are recommended to elucidate the transporters involved.
References
-
Caco2 assay protocol. Available from: [Link]
-
Creative Biolabs. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Available from: [Link]
-
UCL School of Pharmacy. Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
MDPI. TEER and Ion Selective Transwell-Integrated Sensors System for Caco-2 Cell Model. Available from: [Link]
-
NIH. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC. Available from: [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]
-
ACS Publications. Provisional Classification and in Silico Study of Biopharmaceutical System Based on Caco-2 Cell Permeability and Dose Number | Molecular Pharmaceutics. Available from: [Link]
-
PubMed. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Available from: [Link]
-
Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]
-
Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]
-
Creative Biolabs. MDCK Permeability. Available from: [Link]
-
PubMed. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. Available from: [Link]
-
Taylor & Francis Online. Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Available from: [Link]
-
PubMed. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Available from: [Link]
-
PubMed. Caco-2 Cells, Biopharmaceutics Classification System (BCS) and Biowaiver. Available from: [Link]
-
NIH. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC. Available from: [Link]
-
PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Available from: [Link]
-
Admeshop. Permeability, Caco-2 for BCS classification. Available from: [Link]
-
Taylor & Francis Online. Full article: Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Available from: [Link]
-
Admeshop. Permeability, Caco-2 for BCS classification. Available from: [Link]
-
Admescope. New service available: In vitro permeability for BCS classification! Available from: [Link]
-
PubMed Central. TEER measurement techniques for in vitro barrier model systems - PMC. Available from: [Link]
-
NIH. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC. Available from: [Link]
-
ResearchGate. Inhibitory effects of P-gp inhibitors on BCRP-mediated efflux of... Available from: [Link]
-
MDPI. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Available from: [Link]
-
Semantic Scholar. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Available from: [Link]
-
Corning. Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. Available from: [Link]
-
Corning. Caco-2 Transport Assay Using New HTS Transwell®-96 Permeable Supports. Available from: [Link]
-
PubMed. Inhibition of P-glycoprotein in Caco-2 cells: effects of herbal remedies frequently used by cancer patients. Available from: [Link]
-
ResearchGate. Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Available from: [Link]
-
PubMed. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Available from: [Link]
-
PubMed Central. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. Available from: [Link]
-
NIH. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC. Available from: [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. corning.com [corning.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Reductive Amination of Sterically Hindered Aldehydes
Welcome to the technical support center for navigating one of the more nuanced transformations in synthetic chemistry: the reductive amination of sterically hindered aldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when bulky substrates slow or halt this critical C-N bond-forming reaction. Here, we move beyond standard protocols to dissect the root causes of common failures and provide field-proven, actionable solutions.
Core Principles & Mechanistic Hurdles
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control.[1][2] The reaction proceeds in two main stages: the initial formation of a hemiaminal from an aldehyde and an amine, which then dehydrates to form an imine (or iminium ion), followed by the reduction of this intermediate to the final amine.[2]
The primary challenge with sterically hindered aldehydes arises at the first stage: imine formation . Bulky groups on the aldehyde (e.g., t-butyl, neopentyl, or ortho-substituted aryl groups) create significant steric repulsion, which can dramatically slow the rate of nucleophilic attack by the amine and disfavor the formation of the necessary tetrahedral hemiaminal intermediate.[3] This sluggishness creates a kinetic bottleneck, leading to common issues like low conversion, competitive reduction of the starting aldehyde, or undesired side reactions.[2][4]
Diagram: The Mechanistic Bottleneck
The following diagram illustrates the key equilibrium and the competing pathways that plague the reductive amination of hindered systems.
Caption: Steric hindrance slows imine formation, creating opportunities for side reactions.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental issues.
Q1: My reaction shows low conversion. TLC/LC-MS analysis indicates only unreacted aldehyde and amine starting materials. What should I do?
This is the most common failure mode and almost always points to inefficient imine formation. The equilibrium is not being sufficiently driven towards the imine intermediate before the reduction step.[2][4]
Caption: A decision tree for troubleshooting low conversion in reductive amination.
Detailed Actions:
-
Incorporate a Dehydrating Agent: The formation of an imine from a hemiaminal releases one molecule of water.[2] According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product. Add anhydrous magnesium sulfate (MgSO₄) or 3Å/4Å molecular sieves to the reaction mixture.[5]
-
Use Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial nucleophilic attack by the amine.[1][4][5] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[1]
-
Increase Concentration: Running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M) can favor the bimolecular imine formation over unimolecular side reactions.
Q2: My starting aldehyde is being consumed, but I'm isolating the corresponding alcohol instead of the desired amine. Why?
This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than the sluggish imine formation can occur.[1][4] This is a common issue when using powerful hydride donors like sodium borohydride (NaBH₄) in a one-pot procedure with hindered substrates.[6]
Solution: Switch to a less reactive, more selective reducing agent. The gold standard for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[7][8]
-
Why STAB is effective: The electron-withdrawing acetate groups on STAB attenuate the reactivity of the borohydride.[8] It is a mild reducing agent that reacts much more rapidly with protonated iminium ions than with neutral aldehydes or ketones.[8] This selectivity allows it to "wait" for the imine intermediate to form before acting, making it ideal for one-pot reactions with challenging substrates.[8][9] It is also compatible with the mildly acidic conditions often used to catalyze imine formation.[7][8]
Q3: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?
With hindered substrates, slower desired reactions can allow side pathways to become significant.
-
Self-Condensation/Trimerization: Aldehydes, especially those with enolizable protons, can undergo self-condensation. Some substrates, like 2-aminobenzaldehyde, are notoriously unstable and can form trimers or tetramers.[4]
-
Solution: Use freshly distilled or purified aldehyde. Perform the reaction at lower temperatures and add the reducing agent promptly after the amine to trap the desired imine as it forms.
-
-
Over-Alkylation: If using a primary amine, the secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine.[4]
Frequently Asked Questions (FAQs)
Q: Which reducing agent should I choose for my sterically hindered system?
A: The choice of reducing agent is critical. Here is a comparison of common options:
| Reducing Agent | Formula | Typical Solvent | Key Advantages | Considerations for Hindered Aldehydes |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, DCM[6][9] | Highly Selective for imines over aldehydes.[7][8] Ideal for one-pot procedures. Tolerates mild acid.[8] | Highly Recommended. The reagent of choice for most challenging cases. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH[6] | More selective than NaBH₄; stable at mildly acidic pH (pH 4-5).[1][7] | A good alternative to STAB, but highly toxic (cyanide release).[7] Often requires careful pH control. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH[6] | Inexpensive and readily available. | Not Recommended for One-Pot. Will readily reduce the starting aldehyde.[6] Only viable if the imine is pre-formed and isolated first. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Alcohols, EtOAc | "Green" option with no salt byproducts.[10] | Can be effective, but catalyst deactivation is possible.[2] May not be chemoselective with other reducible functional groups. |
Q: Can I use a Lewis acid to promote the reaction?
A: Yes, for particularly unreactive ketones or aldehydes, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be used.[1][6] The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. This is typically done in a separate imine-formation step before the addition of the reducing agent.
Detailed Experimental Protocol: Reductive Amination of Pivalaldehyde with a Primary Amine
This protocol details a robust procedure for a challenging reductive amination using a sterically hindered aldehyde.
Reactants:
-
Pivalaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq, optional)
-
1,2-Dichloroethane (DCE) (to 0.2 M)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add a magnetic stir bar.
-
Imine Formation: Dissolve pivalaldehyde (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine first.
-
(Optional) Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS. Note: For extremely hindered systems, this pre-stirring step is crucial.
-
Reduction: Once imine formation is evident (or after the 2-hour stir), begin adding sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition can be exothermic and may cause gas evolution. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure secondary amine.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). JOCPR. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). ACS Publications. [Link]
-
Myers Chem 115. Harvard University. [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. (2018). ACS Publications. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022). YouTube. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. ACS Green Chemistry Institute. [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a - ResearchGate. (2018). ResearchGate. [Link]
-
Imine formation-Typical procedures - OperaChem. (2024). OperaChem. [Link]
-
Reductive amination - Wikipedia. Wikipedia. [Link]
-
Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines - Scirp.org. (2015). Scirp.org. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (2014). National Center for Biotechnology Information. [Link]
-
(PDF) Correction to: An efficient protocol for the synthesis of highly sensitive indole imines utilizing green chemistry: optimization of reaction conditions - ResearchGate. (2018). ResearchGate. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (2017). National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
optimizing reaction conditions for the synthesis of (2-Cyclobutylethyl)(methyl)amine
Technical Support Center: Synthesis of (2-Cyclobutylethyl)(methyl)amine
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common synthetic challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Reductive amination is widely considered the most robust and controlled method for preparing this and similar secondary amines.[1][2][3] This approach involves the reaction of cyclobutaneacetaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[4] This method effectively prevents the over-alkylation that often plagues direct alkylation of amines with alkyl halides.[1][5][6]
Q2: Can I use direct alkylation of methylamine with a 2-cyclobutylethyl halide instead?
A2: While technically possible, direct alkylation is generally not recommended for preparing primary or secondary amines due to a high propensity for over-alkylation.[5][6][7] The product, this compound, is itself a nucleophile and can react with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[5][6] This results in a mixture of products that can be difficult to separate, leading to poor yields of the desired secondary amine.[5]
Q3: What are the key starting materials for the reductive amination route?
A3: The primary starting materials are cyclobutaneacetaldehyde and methylamine. Methylamine can be used as a solution in a solvent like methanol or as a salt (e.g., methylamine hydrochloride), in which case a base is required to liberate the free amine. You will also need a suitable reducing agent and solvent.
Q4: Which reducing agents are best for this synthesis?
A4: The choice of reducing agent is critical for a successful one-pot reductive amination. Mild reducing agents are preferred because they selectively reduce the iminium ion intermediate without prematurely reducing the starting aldehyde.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][8][9] Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but often require a two-step process where the imine is formed first before the reductant is added.[8][10]
Troubleshooting Guide: Reductive Amination Pathway
This section addresses specific problems you may encounter during the synthesis of this compound via reductive amination.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Inefficient Imine/Iminium Ion Formation | The formation of the imine intermediate is pH-dependent and reversible.[8] Solution: The reaction should be run under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid.[1][8] If the pH is too low, the methylamine will be fully protonated and non-nucleophilic; if it's too high, the aldehyde's carbonyl group won't be sufficiently activated.[8] |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[8] Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Store the reducing agent in a desiccator and handle it quickly in an inert atmosphere if possible. Purchase high-quality reagents from a reliable supplier. |
| Premature Reduction of Aldehyde | If a non-selective reducing agent (like NaBH₄) is used in a one-pot procedure, it can reduce the starting cyclobutaneacetaldehyde to 2-cyclobutylethanol.[8][9] Solution: Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are slower to react with aldehydes but readily reduce the protonated iminium ion intermediate.[8][9] |
| Reaction Temperature is Too Low | While many reductive aminations proceed at room temperature, less reactive substrates may require gentle heating to facilitate imine formation.[8][11] Solution: Try gently warming the reaction to 40-50 °C. Monitor the reaction by TLC or GC-MS to avoid potential side reactions at higher temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Explanation & Solution |
| Unreacted Cyclobutaneacetaldehyde | This indicates an incomplete reaction. Solution: Increase the reaction time or consider a modest increase in temperature. Ensure at least one equivalent of methylamine and the reducing agent are used. Adding a slight excess (1.1-1.2 equivalents) of the amine and reductant can help drive the reaction to completion. |
| Formation of Tertiary Amine | While less common than in direct alkylation, if the starting aldehyde is contaminated with an alkyl halide, or if reaction conditions are harsh, some tertiary amine ((2-Cyclobutylethyl)₂methyl)amine) could form. Solution: Use a purified aldehyde. The primary solution is to stick with the reductive amination pathway, which inherently minimizes this issue.[1] Purification via column chromatography or distillation can separate the secondary amine from the higher-boiling tertiary amine. |
| 2-Cyclobutylethanol Impurity | This alcohol is formed if the starting aldehyde is reduced. Solution: As mentioned above, use a selective reducing agent like NaBH(OAc)₃.[8] If using NaBH₄, ensure the imine is fully formed before adding the reducing agent by allowing the aldehyde and amine to stir together for 1-2 hours first. |
Issue 3: Difficulty in Product Isolation/Purification
| Potential Cause | Explanation & Solution |
| Product Remains in Aqueous Layer During Extraction | Amines can be protonated to form ammonium salts, which are water-soluble. Solution: During the aqueous workup, ensure the solution is made basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) before extracting with an organic solvent. This deprotonates the amine, making it soluble in the organic layer.[12] |
| Emulsion Formation During Workup | The presence of salts and the basic nature of the amine can sometimes lead to emulsions during extraction. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Visual Workflow and Decision Making
To assist in troubleshooting, the following decision tree illustrates a logical workflow for addressing common synthesis problems.
Caption: Troubleshooting Decision Tree for Reductive Amination.
Optimized Experimental Protocol
This protocol describes a reliable, one-pot procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials:
-
Cyclobutaneacetaldehyde (1.0 eq)
-
Methylamine (40% solution in H₂O or 2M in THF/MeOH, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (or DCE) to make an approximately 0.5 M solution with respect to the aldehyde.
-
Addition of Reagents: Add cyclobutaneacetaldehyde (1.0 eq) to the solvent. Follow with the addition of the methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. You can monitor this step by TLC if desired.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting aldehyde has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by adding 1M NaOH solution. Extract the product with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the final product, this compound.
References
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination - Wordpress. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive amination in case of secondary amines - Chemistry Stack Exchange. Available at: [Link]
-
Alkylation of Amines - University of Calgary. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]
-
Amine alkylation - Wikipedia. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]
-
Synthesis of cyclobutyl amine 8. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
(2-Cyclobutylethyl)(ethyl)amine | C8H17N - PubChem. Available at: [Link]
-
Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[8][11][13]triazino[2,3-c]quinazoline-6-yl)thio]acetamides - PubMed. Available at: [Link]
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. Available at: [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC - NIH. Available at: [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. Available at: [Link]
-
(PDF) N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for N-Alkylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of purifying N-alkylated products. In N-alkylation reactions, it is common to use an excess of one reactant to drive the reaction to completion, leading to a crude product contaminated with unreacted starting materials. This guide provides in-depth, practical solutions and troubleshooting advice in a user-friendly Q&A format.
Section 1: Foundational Purification Strategy - Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful first-line technique for separating compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[1][2] For N-alkylation reactions, this method is particularly effective at removing unreacted amines or acidic starting materials by exploiting their acid-base properties.[3][4]
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: My N-alkylation reaction is complete, but I have a significant amount of unreacted starting amine. What's the most straightforward way to remove it?
A1: The most direct method is an acid-base extraction.[3][5] Unreacted primary or secondary amines, being basic, can be protonated with a dilute aqueous acid (e.g., 1M HCl) to form water-soluble ammonium salts.[5][6][7] These salts will then partition into the aqueous layer, while your typically less polar N-alkylated product remains in the organic layer.[4][8]
Here’s the causality: The lone pair of electrons on the nitrogen atom of the amine readily accepts a proton from the acid. This creates a positively charged ammonium ion, which is highly polar and therefore preferentially dissolves in the aqueous phase, effectively separating it from your desired neutral product.[3][6]
Protocol 1: Acid Wash to Remove Unreacted Amine
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate.[9] The protonated amine will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).
-
Drain: Drain the aqueous layer.
-
Repeat: Repeat the wash with 1M HCl two more times to ensure complete removal of the amine.[6]
-
Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.[10]
Q2: I've performed the acid wash, but my product seems to be lost in the aqueous layer. What went wrong?
A2: This indicates that your N-alkylated product is also basic and is being protonated and extracted along with the unreacted amine. This is common for products that are themselves amines (secondary or tertiary). In this scenario, after the initial acid extraction, you must neutralize the aqueous layer to recover your product.
Troubleshooting Steps:
-
Combine Aqueous Layers: Combine all the acidic aqueous layers from the extraction.
-
Basify: Cool the combined aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH 9-10, check with pH paper).[5] This will deprotonate your product, making it neutral and less water-soluble.
-
Back-Extraction: Extract the now-basic aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover your N-alkylated product.[5][6]
-
Final Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[10]
Q3: My reaction used an excess of an alkyl halide. How can I remove it?
A3: Unreacted alkyl halides are typically neutral and will remain in the organic layer during an acid-base extraction. Often, they are volatile enough to be removed under high vacuum after the initial workup. If the alkyl halide is not volatile, flash column chromatography is the most effective method for separation. In some specific cases, a "quenching" reagent can be added to the reaction mixture before workup to react with the excess electrophile.[11]
Section 2: High-Resolution Purification - Flash Column Chromatography
When liquid-liquid extraction is insufficient to achieve the desired purity, flash column chromatography is the go-to technique. It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and elution with a mobile phase.
Troubleshooting Guide: Flash Column Chromatography for N-Alkylated Products
Issue 1: My amine product is streaking on the silica gel column, leading to poor separation.
Explanation: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[12] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with or even protonate the basic amine, causing it to "stick" to the column and elute slowly and broadly (streak).[12][13]
Solutions:
-
Deactivate the Silica: Add a small amount of a competing base, typically triethylamine (Et₃N), to your eluent system (usually 0.5-2% v/v).[14] The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your product to elute with a much-improved peak shape.[12]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel for particularly challenging separations.[12][13]
Issue 2: My product won't come off the column, even with a very polar solvent system.
Explanation: This suggests an extremely strong interaction with the silica gel, possibly irreversible binding, or decomposition of the product on the column.[15]
Solutions:
-
Test for Stability: Before running a large-scale column, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica.[15]
-
Switch to Reversed-Phase: If your compound is unstable on normal-phase silica, reversed-phase chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile or water/methanol) is an excellent alternative.[13][16]
-
Solvent System Modification: For very polar compounds on normal-phase silica, a more aggressive solvent system may be needed. A common mixture is dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[15]
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision workflow for purifying N-alkylation products.
Section 3: Alternative and Advanced Purification Methods
FAQs: Recrystallization and Scavenger Resins
Q1: My N-alkylated product is a solid. Can I use recrystallization instead of chromatography?
A1: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid compounds, as it can yield highly pure crystalline material.[17][18][19]
The Principle: A successful recrystallization relies on finding a solvent in which your product has high solubility at an elevated temperature but low solubility at a cold temperature.[18][20] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[19][21]
Table 1: General Guide for Selecting a Recrystallization Solvent
| Compound Polarity | Recommended Solvent(s) | Key Considerations |
| Polar | Water, Ethanol, Methanol | Product must be significantly less soluble when cold.[18][22] |
| Intermediate | Ethyl Acetate, Acetone, Isopropanol | Good for a wide range of functional groups. |
| Non-polar | Hexanes, Toluene, Diethyl Ether | Often used as an "anti-solvent" in a solvent pair system.[23] |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and at boiling.[21] An ideal solvent will dissolve the product when hot but not when cold.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required to fully dissolve it.[19][24]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[20][24]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[17]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[17]
Q2: My reaction has a small amount of a highly reactive unreacted starting material. Is there a way to selectively remove it without a full purification?
A2: Yes, this is an ideal scenario for using scavenger resins . These are polymer-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[25] After scavenging, the resin is simply filtered off, leaving a cleaner solution.[25] This method is particularly useful in high-throughput and medicinal chemistry.[25]
How it works: Scavenger resins have functional groups that form covalent bonds with the target impurity.[25] For example, an isocyanate-functionalized resin is highly effective at scavenging excess primary and secondary amines.[26][27] A sulfonic acid resin can scavenge most amines by forming a non-covalent salt linkage.[27]
Workflow Diagram: Using a Scavenger Resin
Caption: Workflow for purification using a scavenger resin.
References
- Experimental procedure for N-alkyl
- Acid-Base Extraction Techniques. Coconote.
- Technical Support Center: Purification of N-Alkylated Is
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Finding the best solvent for recrystallisation student sheet.
- Video: Acid-Base Extraction | Purpose, Theory & Applic
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Covalent Scavengers for Primary and Secondary Amines.
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center, University of Michigan-Dearborn.
- What is an Acid and Base Extraction?. Engineering Ideas Clinic, University of Toronto.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Self-indicating amine scavenger resins.
- Scavenger Resins. Amerigo Scientific.
- Solid-Supported Scavengers. Supra sciences.
- Acid–base extraction. Wikipedia.
- Scavenger resin and processes for the use thereof.
- Amine workup : r/Chempros. Reddit.
- Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Is there an easy way to purify organic amines?. Biotage.
- Troubleshooting in Chromatography.
- How to separate imine
- Workup: Amines. University of Rochester Department of Chemistry.
- How do I purify ionizable organic amine compounds using flash column chrom
- Purification of amine reaction mixtures.
- Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition.
- Liquid–liquid extraction. Wikipedia.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Method for removing unreacted electrophiles
- Recrystalliz
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- N-Dealkyl
- Recrystallization. University of California, Los Angeles.
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- Liquid-Liquid Extraction - Use in Bioprocess Development. Celignis.
- Recrystallization.
- Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
- "optimizing reaction conditions for N-alkyl
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Overview of Liquid-Liquid Extraction (LLE)
- Liquid-Liquid Extraction. Professor Dave Explains.
- Recrystalliz
- Mechanisms of resistance to alkyl
- N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Alkyl
- 12 Key Alkylating Agents Examples in Chemotherapy: Wh
- Alkylating Agents.
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. study.com [study.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. coconote.app [coconote.app]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. edu.rsc.org [edu.rsc.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 26. thieme-connect.com [thieme-connect.com]
- 27. suprasciences.com [suprasciences.com]
Technical Support Center: Strategies to Improve the Yield of Secondary Amine Synthesis
Welcome to the Technical Support Center for secondary amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the synthesis of these crucial compounds. Here, we move beyond simple protocols to explain the underlying principles of each method, helping you to troubleshoot effectively and optimize your reaction yields.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a cornerstone of C-N bond formation due to its versatility and operational simplicity. It typically proceeds in a one-pot fashion, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine via an imine intermediate, which is then reduced.[1][2][3]
Mechanism Overview: Reductive Amination
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). A selective reducing agent, present in the same pot, then reduces the C=N double bond to furnish the final secondary amine.[1][4][5]
Caption: Workflow for one-pot reductive amination.
Optimized General Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][6]
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive carbonyls or to push the equilibrium, a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be added.
-
Reduction: Once imine formation is significant (typically 1-2 hours), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[3] This reagent is particularly effective as it is moisture-sensitive and will not readily reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine (iminium ion).[6][7][8]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Steric hindrance around the carbonyl or amine. | 1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or use a Dean-Stark apparatus to remove water and drive imine formation. 2. Use fresh, anhydrous reducing agent. NaBH(OAc)₃ is hygroscopic. 3. Increase reaction temperature or prolong reaction time. Consider a more potent reducing agent if necessary. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl compound. | This is common when using stronger reducing agents like NaBH₄. Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN, which are less reactive towards aldehydes and ketones but readily reduce the iminium ion intermediate.[7][9] |
| Reaction Stalls | 1. Reaction equilibrium is not favoring the imine. 2. pH of the reaction is not optimal. | 1. As mentioned, remove water to shift the equilibrium. 2. The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate imine formation, especially with ketones. |
| Dialkylation Product Observed | The secondary amine product is reacting with another equivalent of the carbonyl, leading to a tertiary amine. | This is less common in reductive amination than in direct alkylation but can occur if the product amine is significantly more nucleophilic. Ensure a 1:1 stoichiometry of amine to carbonyl. A stepwise procedure can also be used: form the imine first, then add the reducing agent.[10] |
N-Alkylation of Primary Amines: The Direct Approach
Direct N-alkylation with an alkyl halide is a fundamental method for synthesizing secondary amines. However, it is notoriously difficult to control, often leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts.[11][12] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.[11]
Strategies to Control Over-alkylation
| Strategy | Description | Advantages | Disadvantages |
| Stoichiometric Control | Use a large excess of the primary amine relative to the alkylating agent. | Simple to implement. | Poor atom economy; requires separation of the product from a large amount of unreacted starting amine.[11] |
| Use of Bulky Reagents | If either the amine or the alkyl halide is sterically hindered, this can disfavor a second alkylation event. | Can be effective for specific substrates. | Not a general solution; limited by substrate scope. |
| Cesium Bases | Using bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation.[13] | High chemoselectivity for mono-alkylation. | Cesium bases are more expensive than common alternatives like K₂CO₃ or Et₃N. |
| Alternative Synthetic Routes | When direct alkylation fails, switching to a more selective method like reductive amination or the Gabriel synthesis is often the best solution.[11] | High selectivity and control. | Requires a different set of starting materials and reaction conditions. |
Troubleshooting Guide: N-Alkylation
Q: I am getting a mixture of secondary and tertiary amines. How can I improve the yield of the secondary amine?
A: This is the classic problem of over-alkylation. Here are several approaches to consider:
-
Increase the Excess of Primary Amine: Try using a 5- to 10-fold excess of your primary amine. This statistically favors the alkylating agent reacting with the more abundant starting material.
-
Change Your Base: If you are using a strong, soluble base, consider switching to a weaker, heterogeneous base like K₂CO₃ or Cs₂CO₃. Cesium bases, in particular, have shown excellent performance in promoting mono-alkylation.[13]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the rate of the second alkylation more than the first.
-
Consider a Protecting Group Strategy: While more steps are involved, protecting the primary amine (e.g., as a sulfonamide), performing the alkylation, and then deprotecting can provide the desired secondary amine cleanly.
Q: My reaction is very slow or does not proceed. What can I do?
A:
-
Check Your Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Increase Temperature: If the reactants are stable, increasing the reaction temperature can significantly increase the rate.
Buchwald-Hartwig Amination: For Aryl-Alkyl Secondary Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly for the synthesis of aryl amines.[14][15][16][17][18] It allows for the coupling of an aryl halide or triflate with a primary amine to selectively form a secondary aryl-alkyl amine, a structure prevalent in pharmaceuticals.
Mechanism Overview: Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the secondary amine and regenerate the Pd(0) catalyst.[14][15][16][17][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield or No Reaction | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor substrate reactivity (e.g., aryl chlorides). 4. Catalyst poisoning. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated correctly. Pd(OAc)₂ can be unreliable.[19] 2. Screen different ligands and bases. Bulky, electron-rich phosphine ligands are often required. Strong bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ can be better for sensitive substrates.[15] 3. Aryl chlorides are less reactive than bromides or iodides and often require more specialized, bulky phosphine ligands.[16][19] 4. Ensure starting materials are pure and the reaction is run under an inert atmosphere (Argon or Nitrogen).[15] |
| Side Product Formation (e.g., Hydrodehalogenation) | A competitive side reaction where the aryl halide is reduced to an arene. | This can occur with some ligand/base combinations. Changing the ligand or using a less hindered base can sometimes suppress this pathway. |
| Difficulty with Heteroaromatic Substrates | Heteroatoms can coordinate to the palladium center, inhibiting catalysis. | This is a known challenge. Specific ligands have been developed for heteroaromatic couplings. It often requires screening a panel of ligands and conditions to find an optimal system.[20] |
General FAQs for Secondary Amine Synthesis
Q1: How do I choose the best method for my target secondary amine?
-
For simple alkyl-alkyl secondary amines: Reductive amination is typically the most reliable and highest-yielding method, especially if the corresponding aldehyde/ketone and primary amine are readily available.
-
For aryl-alkyl secondary amines: The Buchwald-Hartwig amination is the gold standard, offering high yields and broad functional group tolerance.
-
When starting from two alkyl halides: If you must use two alkyl halides, consider a Gabriel-type synthesis. You can use potassium phthalimide to make the primary amine from one halide, and then use that product in a reductive amination or a carefully controlled N-alkylation with the second halide.[21][22][23]
Q2: My secondary amine is difficult to purify. What are some strategies?
Purification of amines can be challenging due to their basicity.
-
Acid-Base Extraction: This is a powerful technique. Dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your secondary amine will form a salt and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.
-
Buffer-Assisted Separation: For mixtures of primary, secondary, and tertiary amines, a carefully planned extraction with buffers of varying pH can be used to selectively isolate each component.[24][25]
-
Carbamate Formation: Primary amines can be selectively precipitated from a mixture by bubbling CO₂ through the solution to form an ammonium carbamate salt, which can then be filtered off.[26]
Q3: Are there any "greener" alternatives for secondary amine synthesis?
Yes, research is ongoing in this area.
-
Catalytic N-alkylation with Alcohols: Instead of using alkyl halides, alcohols can be used as alkylating agents in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium).[27] This "borrowing hydrogen" methodology generates water as the only byproduct.
-
Avoiding Precious Metals: While palladium is dominant in cross-coupling, research into using more earth-abundant metals like copper (for Ullmann-type couplings) or nickel for Buchwald-Hartwig-type reactions is an active field.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]
-
Cambridge University Press. Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Chemistry Stack Exchange. (2020). Alternate pathway of Gabriel synthesis to prepare secondary amine. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
- Google Patents.
-
American Chemical Society. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
ResearchGate. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- Google Patents.
-
Organic & Biomolecular Chemistry. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ChemSpeed. Optimising a Buchwald-Hartwig amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. name-reaction.com [name-reaction.com]
- 19. reddit.com [reddit.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Solubility of Cyclobutane Derivatives in Biological Assays
Welcome to the technical support center dedicated to overcoming the challenges associated with the poor solubility of cyclobutane derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with compound precipitation, inconsistent results, and other solubility-related issues. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these common experimental hurdles.
Introduction: The Cyclobutane Conundrum in Drug Discovery
Cyclobutane rings are increasingly incorporated into small molecule drug candidates due to their unique structural properties.[1] They can serve as rigid scaffolds, constrain molecular conformations, and provide novel intellectual property. However, these same rigid, often lipophilic structures can contribute to poor aqueous solubility, a major obstacle in drug development.[2][3] Poor solubility can lead to underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[4] This guide provides a systematic approach to diagnosing and solving solubility problems for your cyclobutane-containing compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with poorly soluble cyclobutane derivatives.
Q1: My cyclobutane derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A1: This phenomenon is often referred to as "shock precipitation."[5] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound may crash out of solution before it can be properly dispersed.[5] The abrupt change in solvent polarity from DMSO-rich to water-rich reduces the compound's solubility below its concentration.
Q2: Why is DMSO used as a solvent if it can cause precipitation issues?
A2: Dimethyl sulfoxide (DMSO) is a powerful, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a near-universal solvent for compound libraries in drug discovery.[6][7] Its miscibility with water and ability to permeate biological membranes are advantageous for cellular assays.[6] However, its use requires careful consideration of the final concentration in the assay, as DMSO itself can have biological effects at higher concentrations (typically >0.5%).[8]
Q3: Can temperature affect the solubility of my compound during the experiment?
A3: Absolutely. If you are adding a room temperature DMSO stock to a refrigerated (4°C) cell culture medium, the decrease in temperature can significantly lower the solubility of your compound, leading to precipitation.[5][9]
Q4: I've noticed that the solubility of my compound seems to decrease over time in my stock solution. Why?
A4: Compounds can precipitate out of DMSO stocks, especially after freeze-thaw cycles or long-term storage.[4] Amorphous solids, which may be present initially, can sometimes convert to a more stable, less soluble crystalline form over time.[10] It's crucial to ensure your compound is fully dissolved in the stock solution before use.
Q5: Could components in my cell culture medium, like serum, be causing precipitation?
A5: Yes, interactions with components in the medium can affect solubility. While serum proteins can sometimes bind to compounds and aid in solubilization, they can also contribute to precipitation depending on the specific properties of your cyclobutane derivative.[5] Additionally, salts in the media can precipitate, especially with temperature shifts or changes in concentration due to evaporation.[9][11]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches and step-by-step protocols to systematically address and resolve solubility issues.
Guide 1: Optimizing the Initial Dissolution and Dilution Protocol
The way a compound is introduced into the assay system is a critical first step. The goal is to avoid shock precipitation and maintain the compound in a soluble state.
The Underlying Principle: By controlling the transition from a high-concentration organic stock to a low-concentration aqueous environment, we can prevent the compound from exceeding its solubility limit at any stage.
Caption: A workflow comparing direct vs. step-wise dilution to prevent precipitation.
-
Prepare Stock: Dissolve your cyclobutane derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 37°C) and vortexing can help.[12]
-
Warm Assay Medium: Pre-warm your aqueous assay buffer or cell culture medium to 37°C to prevent temperature-induced precipitation.[5]
-
Create Intermediate Dilution: Instead of adding the DMSO stock directly to the final assay volume, first perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 into a small volume of pre-warmed assay medium to get a 1 mM solution with 10% DMSO. Mix this thoroughly.[5]
-
Final Dilution: Add the well-mixed intermediate dilution to the final assay plate. This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Mixing: After adding the compound to the wells, mix the plate gently on an orbital shaker for a few minutes to ensure uniform distribution.[12]
Guide 2: Formulation Strategies to Enhance Solubility
If optimizing the dilution protocol is insufficient, the next step is to employ formulation strategies that fundamentally increase the aqueous solubility of the compound.
Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[13] They work by reducing the polarity of the aqueous solvent system.
Common Co-solvents in Biological Assays:
Experimental Protocol for Co-solvent Screening:
-
Prepare a series of assay buffers containing different co-solvents at various final concentrations (e.g., 1%, 2%, 5% v/v). Note: Always run a vehicle control to ensure the co-solvent concentration is not toxic to your cells or does not inhibit your enzyme.[14]
-
Prepare your cyclobutane derivative stock in 100% of the chosen co-solvent (or DMSO if necessary).
-
Use the step-wise dilution protocol described in Guide 1, using the co-solvent-containing buffer for your dilutions.
-
Assess solubility visually (for precipitation) and by measuring compound concentration in the supernatant after centrifugation.
-
Determine the lowest concentration of co-solvent that maintains solubility without adversely affecting the assay.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic cyclobutane moiety is shielded within the cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.[15][17][18]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has an intermediate cavity size suitable for many drug molecules.[]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a common choice.[15][18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative used to enhance the solubility of ionizable drugs.[7]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.
Experimental Protocol for Cyclodextrin Formulation (Kneading Method): [20]
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your cyclobutane derivative to HP-β-CD.
-
Mixing: Accurately weigh and mix the powders in a glass mortar.
-
Kneading: Add a small amount of a 50:50 (v/v) water/ethanol mixture dropwise while triturating vigorously with a pestle for 45-60 minutes to form a uniform, thick paste.
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Processing: Crush the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous assay buffer.
Causality: For highly lipophilic compounds, lipid-based formulations can be effective.[21][22] These systems, such as self-emulsifying drug delivery systems (SEDDS), consist of oils, surfactants, and co-solvents.[23][24] Upon gentle agitation in an aqueous medium, they spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized within the lipid droplets.[22]
Lipid Formulation Classification System (LFCS) Summary:
| Type | Composition | Dispersion Behavior in Water |
| I | Oils only (e.g., triglycerides) | Requires digestion for dispersion |
| II | Oils + Lipophilic Surfactants (HLB < 12) | Forms self-emulsifying systems (SEDDS) |
| III | Oils + Surfactants (HLB > 12) +/- Co-solvents | Forms self-micro/nano-emulsifying systems (SMEDDS/SNEDDS) |
| IV | Surfactants + Co-solvents (no oil) | Forms micelles |
| Source: Adapted from the Lipid Formulation Classification System.[23][24] |
Experimental Protocol for Simple Lipid Formulation Screening:
-
Solubility Screening: Determine the saturation solubility of your compound in a panel of excipients (oils like Capryol™ 90; surfactants like Kolliphor® EL or Tween® 80; co-solvents like Transcutol® HP).
-
Formulation: Based on the screening, create simple Type II or III formulations. For example, a Type II formulation might be 40% oil, 60% surfactant. A Type III might be 30% oil, 40% surfactant, 30% co-solvent.
-
Dissolve Compound: Dissolve the cyclobutane derivative in the pre-mixed lipid formulation. Gentle heating may be required.
-
Dispersion Test: Add the drug-loaded formulation to your assay buffer (e.g., 1:100 dilution) and vortex. Observe the formation of an emulsion and check for any drug precipitation over time.
Causality: Reducing the particle size of a drug to the nanoscale (typically < 1000 nm) dramatically increases the surface area-to-volume ratio.[25][26][27] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[26] Nanotechnology can be used to create stable nanosuspensions or encapsulate drugs in polymeric nanoparticles or liposomes.[25][28][29][30]
Approaches:
-
Nanosuspensions: Stabilized crystalline nanoparticles of the drug.
-
Polymeric Micelles: Self-assembled structures of amphiphilic polymers that encapsulate the drug.[29]
-
Solid Lipid Nanoparticles (SLN): Drug incorporated into a solid lipid core.[21]
These advanced techniques often require specialized equipment (e.g., high-pressure homogenizers, sonicators) and are typically employed when simpler methods fail.
Part 3: Final Checklist and Best Practices
-
✓ Characterize Your Compound: Before starting, know the physicochemical properties of your cyclobutane derivative (e.g., LogP, pKa, melting point). This can help predict which solubilization strategy might be most effective.
-
✓ Always Run Vehicle Controls: Ensure that your chosen solvent, co-solvent, or formulation excipients do not interfere with your assay readout or cause cellular toxicity at the final concentration used.
-
✓ Visually Inspect: Before and after adding your compound to the assay plate, visually inspect for precipitation or turbidity. This simple step can save significant time and resources.
-
✓ Measure Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility, relevant for HTS, measures how much compound stays in solution after being added from a DMSO stock.[31][32] Thermodynamic solubility is the true equilibrium solubility of the solid compound.[31]
-
✓ Document Everything: Keep detailed records of your formulation compositions and dilution schemes. This is critical for reproducibility.
By applying these structured troubleshooting guides and understanding the scientific principles behind them, you can effectively overcome the solubility challenges posed by cyclobutane derivatives, leading to more accurate, reliable, and reproducible data in your biological assays.
References
-
Bhalani, D. V., & Trivedi, V. R. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutical Nanotechnology. [Link]
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Various Authors. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Müller, R. H., & Peters, K. (1998). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Sharma, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine. [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Parvathaneni, V., et al. (2019). Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. PMC - NIH. [Link]
-
Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. OUCI. [Link]
-
Bhalani, D. V., & Trivedi, V. R. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central. [Link]
-
Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Thomas, A. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
-
Various Authors. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. [Link]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Trabanco, A. A., & Tresadern, G. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Various Authors. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Zhu, Q., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. ResearchGate. [Link]
-
Tkadlecová, M., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]
-
Gattefossé. (n.d.). Lipid-based formulations. Gattefossé. [Link]
-
O'Shea, J. P., & Holm, R. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing. [Link]
-
Trolle, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Hauptstein, S., et al. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. [Link]
-
Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. scispace.com [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 23. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pharmtech.com [pharmtech.com]
- 26. mdpi.com [mdpi.com]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 29. Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Synthesis of Chiral Cyclobutane Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of chiral cyclobutane amines. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during the synthesis of these valuable building blocks, with a primary focus on minimizing epimerization and controlling stereochemistry. Chiral cyclobutane derivatives are crucial motifs in medicinal chemistry and drug discovery.[1][2] This guide, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of epimerization during the synthesis of chiral cyclobutane amines?
Epimerization, the unwanted inversion of a stereocenter, is a significant challenge in the synthesis of chiral cyclobutane amines. The primary drivers of epimerization in these systems often involve the lability of protons adjacent to stereocenters, particularly when activating groups are present.
Key factors include:
-
Base-Mediated Enolization/Enamination: The presence of a base can lead to the deprotonation of an α-proton to a carbonyl or imine group within the cyclobutane scaffold. The resulting planar enolate or enamine intermediate can be protonated from either face, leading to a loss of stereochemical integrity.[3][4] The choice of base is critical; strong, non-hindered bases can readily abstract the acidic α-proton, leading to racemization.[3]
-
Acid-Catalyzed Epimerization: Acidic conditions can also promote epimerization, particularly if the cyclobutane ring is substituted with groups that can be protonated and subsequently stabilize a carbocation or other planar intermediate.[5] While cyclobutane rings are generally stable, certain functionalities can make them susceptible to ring-opening or rearrangement under harsh acidic conditions, which can also lead to loss of stereocontrol.[5]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur, especially for kinetically controlled reactions where the desired stereoisomer is not the thermodynamic minimum.
-
Nature of Substituents: Electron-withdrawing groups can increase the acidity of adjacent protons, making them more susceptible to abstraction and subsequent epimerization.[4]
Q2: How can I strategically select protecting groups to minimize epimerization of the amine functionality?
Protecting the amine group is crucial to prevent undesired side reactions and can also play a role in mitigating epimerization.[6][7] The ideal protecting group should be robust enough to withstand the reaction conditions required for subsequent steps but be removable under mild conditions that do not compromise the stereocenters of the cyclobutane ring.[6][8]
Common Amine Protecting Groups and their Characteristics:
| Protecting Group | Abbreviation | Introduction | Cleavage Conditions | Considerations for Minimizing Epimerization |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA, HCl)[9] | Generally stable to basic and nucleophilic conditions, making it a good choice to prevent base-mediated epimerization.[9] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C)[9] | Cleavage is performed under neutral conditions, which is advantageous for acid- or base-labile compounds. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl, base | Mild base (e.g., piperidine in DMF)[9] | While useful in peptide synthesis, the basic cleavage conditions can potentially induce epimerization at adjacent stereocenters. Careful optimization of the base and reaction time is necessary. |
Recommendation: For syntheses involving strong bases or nucleophiles, the Boc group is often the preferred choice due to its stability under these conditions. For molecules sensitive to acid, the Cbz group provides an orthogonal protection strategy with its removal under neutral hydrogenation conditions.
Q3: What are the most effective strategies for achieving high stereoselectivity in the construction of the cyclobutane ring itself?
Achieving high stereoselectivity during the formation of the cyclobutane ring is paramount to avoiding tedious and often low-yielding separations of stereoisomers later in the synthesis.[10] Several powerful strategies can be employed:
-
[2+2] Photocycloadditions: This is a classic and widely used method for constructing cyclobutane rings.[11][12] Achieving high stereoselectivity often relies on:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene starting materials can effectively control the facial selectivity of the cycloaddition.[11]
-
Chiral Catalysts: The use of chiral Lewis acids or photosensitizers can create a chiral environment that favors the formation of one enantiomer.[13][14]
-
Intramolecular Reactions: Tethering the two reacting alkenes can enforce a specific geometry in the transition state, leading to high stereocontrol.[11][13]
-
-
Transition Metal-Catalyzed Cycloadditions: Various transition metals can catalyze [2+2] cycloadditions with high stereoselectivity.[15]
-
Ring Contraction/Expansion Reactions: Stereochemically defined cyclopropanes can undergo ring expansion to form chiral cyclobutanes. Conversely, ring contraction of larger rings like pyrrolidines can also yield cyclobutanes with good stereocontrol.[16]
-
Heteroatom-Directed Conjugate Addition: This strategy involves the intramolecular attack of a carbanion onto an epoxide to form the cyclobutane ring, with the stereochemistry directed by a chiral scaffold.[17]
Troubleshooting Guide
Problem: I am observing significant epimerization of a stereocenter adjacent to a carbonyl group in my cyclobutane intermediate.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Strong Base/Harsh Conditions | * Switch to a weaker or more sterically hindered base. For example, if using sodium methoxide, consider switching to potassium tert-butoxide or a non-nucleophilic organic base like DBU or triethylamine, depending on the specific reaction.[18] * Lower the reaction temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | * Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerizing conditions. |
| Inappropriate Solvent | * Consider the polarity and protic nature of the solvent. Aprotic solvents are often preferred for base-mediated reactions to avoid proton exchange that can facilitate epimerization. |
Problem: My [2+2] photocycloaddition is yielding a mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Facial Shielding | * Modify the chiral auxiliary. If using a chiral auxiliary, consider one that provides greater steric hindrance to better shield one face of the alkene. * Switch to a chiral catalyst. A well-chosen chiral Lewis acid or photosensitizer can create a more defined chiral environment.[15] |
| Uncatalyzed Background Reaction | * Lower the reaction temperature. Photochemical reactions are often more selective at lower temperatures.[15] * Use a photosensitizer. If direct irradiation is being used, switching to a triplet sensitizer can sometimes improve selectivity.[14][19] |
| Substrate Control Issues | * Consider an intramolecular approach. If synthetically feasible, tethering the two alkene partners can significantly improve diastereoselectivity.[11] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Chiral Cyclobutane Amine
This protocol describes a standard method for the protection of a primary or secondary amine on a cyclobutane scaffold using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Chiral cyclobutane amine hydrochloride salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve or suspend the chiral cyclobutane amine hydrochloride salt (1.0 equiv) in a mixture of DCM (or THF) and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 equiv) or triethylamine (2.2 equiv) portion-wise to neutralize the hydrochloride salt.
-
Add a solution of Boc₂O (1.1 equiv) in DCM (or THF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Workflow for Troubleshooting Epimerization
Caption: A decision tree for troubleshooting epimerization.
Key Strategies for Stereoselective Cyclobutane Synthesis
Caption: Major strategies for stereocontrolled cyclobutane ring formation.
References
- BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.
-
Ghosh, A., & Sibi, M. P. (2009). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 109(3), 1279–1336. [Link]
-
Sans, M., Illa, O., & Ortuño, R. M. (2012). Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. Organic Letters, 14(7), 1896–1899. [Link]
-
Ravelli, D., & Fagnoni, M. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 28(15), 5739. [Link]
-
Kim, D., & Levin, M. D. (2023). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 145(31), 17131–17137. [Link]
-
ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2012). Amino Acid-Protecting Groups. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... Retrieved from [Link]
-
VanBrocklin, H. F., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 3(4), 736–745. [Link]
-
Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338–5341. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
-
Liu, Y., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society, 145(39), 21376–21382. [Link]
-
LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of highly branched chiral cyclobutane-cored triamines and their conjugation to Gd-DOTA. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl γ-amino acids leading to branched peptides with a cyclobutane core. Retrieved from [Link]
-
Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4377–4388. [Link]
-
ResearchGate. (n.d.). Hydrogenation and divergent epimerizations of cyclobutenes. Retrieved from [Link]
-
Yoon, T. P., et al. (2022). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. ACS Catalysis, 12(1), 337–342. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Zhang, J., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3538. [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Izquierdo, S., et al. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. [Link]
-
Gellman, S. H., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(8), 5859–5866. [Link]
-
Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(37), 10136–10146. [Link]
-
ResearchGate. (n.d.). Chiral resolution of the racemic cyclobutane amino acids 7. Retrieved from [Link]
-
Ismail, I., & Adnan, R. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6539. [Link]
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting.
-
PubMed Central. (n.d.). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
-
PubMed Central. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. mdpi.com [mdpi.com]
- 14. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (2-Cyclobutylethyl)(methyl)amine
Welcome to the technical support center for the synthesis of (2-Cyclobutylethyl)(methyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the lab to pilot plant or manufacturing scale. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a robust, safe, and efficient process.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Oxidation of 2-Cyclobutylethanol: The commercially available primary alcohol, 2-cyclobutylethanol, is oxidized to the corresponding aldehyde, cyclobutylacetaldehyde.
-
Reductive Amination: The crude cyclobutylacetaldehyde is then reacted with methylamine in the presence of a reducing agent to form the target secondary amine, this compound.
This guide will address the specific challenges and considerations for scaling up each of these steps.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Step 1: Oxidation of 2-Cyclobutylethanol to Cyclobutylacetaldehyde
Q1: My oxidation reaction is sluggish and shows incomplete conversion at a larger scale. What could be the issue and how can I resolve it?
A1: Incomplete conversion during scale-up can be attributed to several factors:
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized concentration gradients of the reactants and catalyst. Ensure that the agitation speed is sufficient to maintain a homogeneous mixture. Consider the use of baffles in the reactor to improve mixing.
-
Reagent Quality: The quality of the oxidizing agent can impact the reaction rate. For instance, pyridinium chlorochromate (PCC) can degrade over time.[1] It is advisable to use a fresh batch of the reagent or test its activity on a small scale before use.
-
Temperature Control: While many oxidations are run at room temperature, larger batches may require gentle heating to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions. Monitor the internal temperature closely and use a well-calibrated heating/cooling system.
-
Solvent Purity: Ensure that the solvent is anhydrous, as water can interfere with some oxidizing agents.
Q2: I am observing the formation of cyclobutylacetic acid as a byproduct. How can I prevent this over-oxidation?
A2: The formation of the carboxylic acid byproduct is a common issue, especially with strong oxidizing agents.[2] To minimize over-oxidation:
-
Choice of Oxidizing Agent: On a large scale, it is preferable to use milder and more selective oxidizing agents. While chromic acid and potassium permanganate are powerful, they are more prone to over-oxidation.[2][3] Consider using reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), which are known to selectively oxidize primary alcohols to aldehydes.[2][4] The Swern oxidation is another excellent alternative for large-scale synthesis due to its mild conditions and the formation of volatile byproducts.[5]
-
Reaction Conditions: Strictly control the reaction temperature. Over-oxidation is often exacerbated by higher temperatures. If using a stronger oxidizing agent is unavoidable, maintain a low reaction temperature and carefully monitor the reaction progress by techniques like GC or TLC to stop the reaction once the starting material is consumed.
-
Presence of Water: The presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid.[3] Using anhydrous solvents and reagents is crucial.
Q3: Handling and disposal of chromium-based reagents like PCC is a concern for our scale-up. What are the safety precautions and greener alternatives?
A3: Chromium(VI) compounds are toxic and carcinogenic, posing significant safety and environmental risks, especially at a larger scale.[6]
-
Safety Precautions: When working with PCC, always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. The chromium waste generated should be collected and disposed of as hazardous waste according to institutional and local regulations.
-
Greener Alternatives: Several non-chromium-based oxidation methods are more suitable for scale-up:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The byproducts are volatile and easily removed.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary alcohols to aldehydes under mild conditions.[3][4]
-
TEMPO-Catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach) is a cost-effective and environmentally benign option.[7]
-
| Oxidizing Agent | Pros | Cons on Scale-Up |
| PCC | Readily available, well-established. | Toxic chromium waste, can be acidic.[1] |
| DMP | High yields, mild conditions.[4] | Relatively expensive, can be shock-sensitive. |
| Swern Oxidation | Mild, volatile byproducts. | Requires low temperatures, can have an unpleasant odor. |
| TEMPO/Bleach | Inexpensive, "green" oxidant.[7] | Requires careful pH control. |
Step 2: Reductive Amination of Cyclobutylacetaldehyde with Methylamine
Q1: The yield of my reductive amination is low, and I have a significant amount of unreacted aldehyde and the corresponding alcohol as a byproduct. What is going wrong?
A1: This issue often points to problems with either imine formation or the reduction step:
-
Inefficient Imine Formation: The reaction between the aldehyde and methylamine to form the imine is an equilibrium process.[8] On a larger scale, the water produced can inhibit the reaction.
-
Water Removal: Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation.[9]
-
pH Control: The pH of the reaction mixture is critical. A slightly acidic medium (pH 4-5) can catalyze imine formation.[10][11] A catalytic amount of acetic acid is often beneficial.[10]
-
-
Premature Reduction of the Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde to 2-cyclobutylethanol before it has a chance to form the imine.[12]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is often preferred for one-pot reductive aminations as it does not readily reduce aldehydes but will reduce the iminium ion.[8][13]
-
Stepwise Addition: If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[12] Monitor the imine formation by an appropriate analytical technique (e.g., ¹H NMR of a small aliquot) before proceeding with the reduction.
-
Q2: I am observing the formation of a tertiary amine, (2-Cyclobutylethyl)dimethylamine, as a significant impurity. How can I suppress this side reaction?
A2: The formation of the tertiary amine is due to the further reaction of the desired secondary amine product with another molecule of the aldehyde, followed by reduction.[9] To minimize this:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to ensure the aldehyde preferentially reacts with the primary amine. Avoid a large excess of the aldehyde.
-
Controlled Addition: On a larger scale, add the reducing agent portion-wise or via a syringe pump to maintain a low concentration at any given time. This can help to reduce the newly formed secondary amine before it has a chance to react further.
-
Temperature Management: Reductive aminations can be exothermic. Poor temperature control can accelerate the rate of the side reaction. Ensure adequate cooling capacity for the reactor.
Caption: Pathway for the formation of the tertiary amine impurity.
Q3: The workup and purification of the final amine product are challenging on a large scale. What is a robust procedure for isolation?
A3: Traditional column chromatography is often not practical for large-scale purification. An acid-base extraction is a more scalable approach:
-
Quench the Reaction: Carefully quench any remaining reducing agent by the slow addition of an acid (e.g., 1M HCl) at a low temperature.
-
Solvent Removal: If a water-miscible solvent like methanol was used, remove it under reduced pressure.
-
Acid-Base Extraction:
-
Dilute the residue with water and a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Acidify the aqueous layer with HCl to a pH of ~2. The amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12.
-
Extract the deprotonated amine product into a fresh organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Distillation: For further purification, the final product can be distilled under reduced pressure.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1:
-
Methylamine: Methylamine is a flammable and corrosive gas or volatile liquid. It is typically used as a solution in a solvent like THF or ethanol. Ensure adequate ventilation and use a closed system for its transfer.
-
Reducing Agents: Hydride reducing agents like NaBH₄ and NaBH(OAc)₃ react violently with water and acids, releasing flammable hydrogen gas. They should be handled in an inert atmosphere and quenched carefully at a controlled temperature.
-
Exothermic Reactions: Both the oxidation and reductive amination steps can be exothermic. Use a reactor with adequate cooling capacity and monitor the internal temperature closely. For large-scale reactions, consider the controlled addition of reagents to manage the heat evolution.
Q2: Which analytical techniques are recommended for in-process control and final product analysis?
A2:
-
In-Process Control (IPC):
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is excellent for monitoring the progress of both the oxidation and reductive amination steps. It can be used to determine the disappearance of starting materials and the appearance of products and byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
-
Final Product Analysis:
-
GC-MS: Gas Chromatography-Mass Spectrometry is used for the identification of the final product and any impurities. The mass spectrum provides structural information.[14]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product and for assessing its purity.
-
Quantitative NMR (qNMR): qNMR can be used for the accurate determination of the purity of the final product without the need for a reference standard of the impurities.[14]
-
HPLC: High-Performance Liquid Chromatography can also be used for purity analysis, especially if the product or impurities are not volatile enough for GC.[15]
-
Q3: Can I use an alternative starting material to 2-cyclobutylethanol?
A3: Yes, while 2-cyclobutylethanol is a convenient starting material, other options exist. For example, one could start from cyclobutylacetic acid and reduce it to the alcohol. However, this would add extra steps to the synthesis. The choice of starting material will depend on its commercial availability, cost, and the overall efficiency of the synthetic route.
IV. Experimental Protocols for Scale-Up
Protocol 1: Oxidation of 2-Cyclobutylethanol to Cyclobutylacetaldehyde (Swern Oxidation)
Objective: To synthesize cyclobutylacetaldehyde from 2-cyclobutylethanol on a multi-gram scale.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
2-Cyclobutylethanol
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM in a reactor under an inert atmosphere, add a solution of anhydrous DMSO (2.4 eq.) in DCM dropwise at -78 °C, maintaining the internal temperature below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2-cyclobutylethanol (1.0 eq.) in DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, allowing the temperature to rise to room temperature.
-
The crude solution of cyclobutylacetaldehyde can be used directly in the next step or worked up by adding water, separating the organic layer, washing with brine, drying, and concentrating under reduced pressure.
Protocol 2: Reductive Amination of Cyclobutylacetaldehyde with Methylamine
Objective: To synthesize this compound from crude cyclobutylacetaldehyde.
Materials:
-
Crude cyclobutylacetaldehyde in DCM (from Protocol 1)
-
Methylamine solution (e.g., 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
1,2-Dichloroethane (DCE) or another suitable solvent
Procedure:
-
To a solution of crude cyclobutylacetaldehyde (1.0 eq.) in DCE, add a solution of methylamine (1.2 eq.) at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor by GC or TLC.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 30 °C with cooling.
-
Stir the reaction mixture at room temperature overnight or until the reaction is complete as indicated by GC analysis.
-
Perform an acid-base workup as described in the troubleshooting section for product isolation.
V. References
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
-
Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Wikipedia. Alcohol oxidation. [Link]
-
ACS Publications. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Wordpress. Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Wordpress. PCC Review on Cr(VI) oxidation – Corey's Reagent. [Link]
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
-
YouTube. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
orgsyn.org. Reductive Amination - Common Conditions. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
Sources
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Identifying and Characterizing Byproducts in N-Methylation Reactions
<
Introduction
N-methylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. While the goal is to selectively add a methyl group to a nitrogen atom, the reality of chemical reactions often involves the formation of undesired byproducts. These impurities can complicate purification, reduce yields, and, in the context of drug development, pose significant safety risks. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting, identifying, and characterizing common byproducts encountered during N-methylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N-methylation reactions?
A1: The nature of byproducts is highly dependent on the substrate and the methylating agent used. However, some common classes of byproducts include:
-
Over-methylation Products: Formation of quaternary ammonium salts from tertiary amines, or N,N-dimethylated products from primary amines when mono-methylation is desired.[1][2] This is particularly common with highly reactive methylating agents like methyl iodide or dimethyl sulfate.[3][4]
-
O-Methylation Products: If the substrate contains a hydroxyl group (e.g., phenols, alcohols), it can compete with the amine for the methylating agent, leading to the formation of an ether byproduct.[5][6]
-
C-Methylation Products: Activated carbon atoms, such as those adjacent to a carbonyl or nitrile group, can sometimes be methylated, leading to carbon-carbon bond formation.[7]
-
N-Formylation Products: In reactions using formaldehyde and formic acid (like the Eschweiler-Clarke reaction), incomplete reduction can sometimes lead to N-formyl byproducts.[8]
-
Carbamate Formation: When using dimethyl carbonate (DMC) as a methylating agent, intermediate N-methyl-N-aryl carbamates can be observed as byproducts, especially in the methylation of anilines.[9]
Q2: Why am I seeing poor selectivity between mono- and di-methylation of my primary amine?
A2: Achieving selective mono-methylation can be challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent. Key factors influencing selectivity include:
-
Steric Hindrance: Bulky groups near the nitrogen can disfavor di-methylation.
-
Reaction Conditions: Lower temperatures, shorter reaction times, and using a stoichiometric amount of the methylating agent can favor mono-methylation.
-
Choice of Reagent: Milder methylating agents or using a protection/deprotection strategy can improve selectivity. For example, the Eschweiler-Clarke reaction is known for stopping at the tertiary amine stage without forming quaternary salts.[1][10]
Q3: My reaction is not going to completion, and I'm recovering mostly starting material. What could be the cause?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: Ensure you are using an adequate molar equivalent of the methylating agent and base (if required).
-
Low Reaction Temperature: N-methylation reactions often require heating. Verify that the reaction temperature is appropriate for the chosen reagents and substrate.[3]
-
Poor Solubility: The substrate or reagents may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.
-
Deactivated Substrate: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction more difficult.
-
Reagent Degradation: The methylating agent may have degraded due to improper storage or handling.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during N-methylation experiments.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions |
| Unexpected peak(s) in LC-MS/HPLC analysis with a mass of (M+14) or (M+28). | Over-methylation: The desired product (M) has been further methylated to (M+CH₂) or (M+2CH₂). | 1. Confirm Identity: Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. 2. Adjust Stoichiometry: Reduce the equivalents of the methylating agent. 3. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second methylation. 4. Change Reagent: Consider a less reactive methylating agent. For example, switch from methyl iodide to dimethyl carbonate. |
| Unexpected peak with the same mass as the desired product but a different retention time. | Isomer Formation: O-methylation or C-methylation instead of N-methylation. | 1. Structural Elucidation: Isolate the byproduct (e.g., via preparative HPLC) and analyze by NMR (¹H, ¹³C, HMBC, HSQC) to definitively determine the site of methylation.[11] 2. Protecting Groups: If O-methylation is the issue, protect the hydroxyl group before the N-methylation step. 3. Optimize Base/Solvent: The choice of base and solvent can influence the relative nucleophilicity of N vs. O vs. C atoms. Experiment with different conditions. |
| Low yield of the desired N-methylated product. | 1. Suboptimal Reaction Conditions. 2. Competing Side Reactions. 3. Product Degradation. | 1. Reaction Optimization: Screen different solvents, bases, temperatures, and reaction times. 2. Analyze Byproducts: Identify the major byproducts using LC-MS to understand where the mass balance is going. This will guide your optimization strategy. 3. Check pH: Ensure the pH of the reaction and workup is appropriate to prevent degradation of the product or starting material. |
| Formation of quaternary ammonium salt (product precipitates from reaction). | Excessive Methylation: This is common with reactive methylating agents like methyl iodide when methylating secondary or tertiary amines.[12] | 1. Use Eschweiler-Clarke Conditions: This method uses formaldehyde and formic acid and inherently avoids quaternization.[1][2][13] 2. Careful Stoichiometry: Use exactly one equivalent of the methylating agent. 3. Alternative Reagents: Employ reagents less prone to over-alkylation, such as dimethyl carbonate in the presence of a suitable catalyst.[14] |
Analytical Workflows & Protocols
Workflow for Byproduct Identification
This workflow provides a systematic approach to identifying unknown impurities in your N-methylation reaction mixture.
Caption: Workflow for isolating and identifying reaction byproducts.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is a self-validating system for the initial analysis of a crude N-methylation reaction mixture.
-
Prepare a Blank Sample: Take an aliquot of the reaction solvent and dilute it in the same manner as your reaction sample. This will help identify any solvent-related peaks.
-
Prepare a Starting Material Standard: Prepare a dilute solution of your starting amine at a known concentration. This confirms the retention time of the starting material.
-
Prepare the Crude Reaction Sample: a. Quench the reaction appropriately (e.g., with water or a mild acid/base). b. Take a small aliquot (e.g., 10 µL) of the crude reaction mixture. c. Dilute the aliquot significantly with a suitable solvent (e.g., 1 mL of acetonitrile/water). The high dilution prevents column and instrument contamination.
-
LC-MS Analysis: a. Inject the blank, followed by the starting material standard, and then the crude reaction sample. b. Use a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes) on a C18 column. c. Monitor the full mass scan (e.g., m/z 100-1000) in positive ion mode.
-
Data Review: Compare the chromatogram of the crude sample to the blank and starting material standard. Identify new peaks corresponding to your product and potential byproducts. Analyze their mass-to-charge ratios to form hypotheses about their identities.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
-
Sample Preparation: Use a purified sample of the byproduct if available. If not, a diluted crude mixture can be used, but data interpretation will be more complex.
-
Instrument Setup: a. Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before analysis to ensure high mass accuracy (<5 ppm). b. Infuse the sample directly or use a short LC method to introduce the analyte of interest.
-
Data Acquisition: Acquire data in high-resolution mode, ensuring sufficient signal intensity for the ion of interest.
-
Data Analysis: a. Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). b. Use the instrument software to generate possible elemental compositions that fit the measured mass within a tight tolerance (e.g., ± 5 ppm). c. Compare the generated formulas with chemically plausible structures (e.g., your desired product, over-methylated species, O-methylated isomers). This provides strong evidence for the identity of the byproduct.
Mechanistic Insights into Byproduct Formation
Understanding the "why" behind byproduct formation is key to preventing it.
Over-methylation vs. O-methylation
The competition between N- and O-methylation is a classic example of kinetic vs. thermodynamic control, influenced by the nucleophilicity of the heteroatoms and the reaction conditions.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unive.it [iris.unive.it]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparative analysis of reductive amination versus N-alkylation for amine synthesis
For researchers, scientists, and professionals in drug development, the synthesis of amines is a foundational and frequently encountered challenge. The judicious selection of a synthetic route can profoundly impact yield, purity, and scalability. Among the most prevalent methods for forging C-N bonds are reductive amination and classical N-alkylation. While both pathways lead to the desired amine products, they operate via distinct mechanisms and present different strategic advantages and disadvantages. This guide provides an in-depth comparative analysis of these two cornerstone methodologies, supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
Mechanistic Divergence: Two Paths to a Common Goal
The fundamental difference between reductive amination and N-alkylation lies in their reaction mechanisms. This divergence dictates substrate scope, selectivity, and reaction conditions.
Reductive Amination: This elegant one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the target amine.[1] The choice of reducing agent is critical for the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) being favored for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group.
Figure 1: The mechanistic pathway of reductive amination.
N-Alkylation: This method follows a classical SN2 nucleophilic substitution pathway. An amine, acting as a nucleophile, attacks an alkylating agent (typically an alkyl halide), displacing a leaving group to form the new C-N bond.[2] A base is often required to neutralize the acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.
Figure 2: The mechanistic pathway of N-alkylation.
A Head-to-Head Comparison: Performance and Practicality
The choice between these two methods is often a trade-off between selectivity, substrate availability, and reaction robustness.
| Feature | Reductive Amination | N-Alkylation |
| Selectivity | High. Generally avoids over-alkylation, especially when forming secondary amines from primary amines. | Low. Prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2] |
| Substrate Scope | Broad. Utilizes readily available aldehydes and ketones. | More limited. Requires suitable alkylating agents (e.g., alkyl halides). |
| Reaction Conditions | Typically mild, one-pot procedure. | Can require harsher conditions (e.g., elevated temperatures, strong bases). |
| Byproducts | Water and salts from the reducing agent. | Stoichiometric amounts of salt byproducts. |
| Atom Economy | Generally higher. | Generally lower due to the leaving group and base. |
| Key Advantage | Excellent control over the degree of alkylation. | Procedural simplicity for certain applications. |
| Key Disadvantage | Requires a carbonyl compound as a precursor. | Lack of selectivity is a significant drawback. |
Quantitative Analysis: A Case Study of N-Benzylaniline Synthesis
To provide a tangible comparison, let's examine the synthesis of N-benzylaniline, a valuable intermediate, via both reductive amination and N-alkylation.
| Metric | N-Alkylation with Benzyl Chloride | Reductive Amination of Benzaldehyde |
| Atom Economy (%) | 53.4 | 89.6 |
| Environmental Factor (E-Factor) | ~1.78 | ~0.12 |
| Reaction Mass Efficiency (%) | ~45.4 | ~80.6 |
| Process Mass Intensity (PMI) | ~2.78 | ~1.12 |
| Typical Yield (%) | 85-87[3] | 94 (from nitrobenzene and benzyl alcohol)[4] |
Note: The values for green chemistry metrics are based on typical experimental protocols and may vary. The yield for reductive amination is from a highly efficient one-pot synthesis starting from nitrobenzene.[4][5]
As the data illustrates, reductive amination is significantly "greener" and can achieve higher yields in optimized procedures. The high atom economy and low E-factor highlight its efficiency in converting starting materials into the desired product with minimal waste.
Experimental Protocols: From Theory to the Bench
Below are representative protocols for the synthesis of N-benzylaniline using both methods.
Protocol 1: Reductive Amination of Benzaldehyde with Aniline
Workflow:
Figure 3: Experimental workflow for the reductive amination synthesis of N-benzylaniline.
Procedure:
-
In a round-bottomed flask, combine benzaldehyde (1.0 eq) and aniline (1.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of N-benzylideneaniline (Schiff base).[6]
-
Dissolve the resulting imine in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude N-benzylaniline by recrystallization.
Protocol 2: N-Alkylation of Aniline with Benzyl Chloride
Workflow:
Figure 4: Experimental workflow for the N-alkylation synthesis of N-benzylaniline.
Procedure:
-
To a flask equipped with a reflux condenser and mechanical stirrer, add aniline (4.0 eq), sodium bicarbonate (1.25 eq), and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride (1.0 eq) over 1.5-2 hours.
-
Continue heating and stirring for a total of 4 hours.
-
Cool the reaction mixture, filter, and separate the aqueous and organic layers.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure.
-
Purify the N-benzylaniline by vacuum distillation.[3]
Conclusion and Strategic Recommendations
The choice between reductive amination and N-alkylation is a critical decision in synthetic planning.
Reductive amination is the superior choice when:
-
Selectivity is paramount: It is the method of choice for the controlled synthesis of secondary amines from primary amines, effectively avoiding the over-alkylation that plagues N-alkylation.
-
Green chemistry principles are a priority: It offers significantly better atom economy and a more favorable environmental footprint.
-
Readily available carbonyl compounds are the starting materials.
N-alkylation may be considered when:
-
Synthesizing tertiary amines from secondary amines: In this scenario, over-alkylation is not a concern.
-
A simple, albeit potentially lower-yielding, procedure is desired for a specific transformation.
-
The corresponding alkyl halide is readily available and inexpensive.
References
-
Organic Syntheses. (n.d.). Benzylaniline. [Link]
-
PrepChem. (n.d.). Synthesis of N-benzylaniline. [Link]
-
Zhu, M., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1374–1382. [Link]
-
ResearchGate. (n.d.). N-benzylaniline synthesis from nitrobenzene a. [Link]
-
Beller, M., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Angewandte Chemie International Edition, 60(5), 2448-2454. [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
-
Organic Syntheses. (n.d.). Benzalaniline. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 108-132. [Link]
-
ResearchGate. (2015). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. [Link]
-
Royal Society of Chemistry. (2011). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
A Comparative Guide to 2D NMR Techniques for the Structural Validation of (2-Cyclobutylethyl)(methyl)amine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of rigorous scientific practice. While seemingly simple, molecules like (2-Cyclobutylethyl)(methyl)amine present a structural puzzle that requires more than basic one-dimensional (1D) NMR analysis for definitive confirmation. The presence of a flexible ethyl chain, a strained cyclobutane ring, and a methyl group all connected via a nitrogen atom necessitates a multi-faceted analytical approach.
This guide provides an in-depth, technically-grounded comparison of essential 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—as a synergistic workflow to irrefutably validate the molecular structure of this compound. We will move beyond a simple recitation of steps to explain the causal logic behind experimental choices, demonstrating how this suite of experiments creates a self-validating system for structural confirmation.
The Structural Hypothesis: Defining the Connectivity Puzzle
The target molecule, this compound, has a proposed structure consisting of three distinct fragments linked by a central nitrogen atom. To systematically analyze the expected NMR data, we will use the following atom numbering scheme:
A 1D ¹H NMR spectrum would likely show complex, overlapping multiplets for the cyclobutane and ethyl protons, making definitive assignment challenging. Similarly, a ¹³C NMR spectrum would confirm the number of unique carbons but would not reveal their connectivity. To solve this puzzle, we must employ 2D NMR to map the intricate network of through-bond correlations.[1][2][3]
Experimental Design: A Triad of Correlative Techniques
The selection of 2D NMR experiments is not arbitrary; it is a strategic process designed to answer specific questions about molecular connectivity. Our approach relies on a powerful triad of experiments that, when combined, leave no ambiguity.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5][6] Its primary role here is to establish the proton-proton connectivities within the isolated spin systems of the ethyl chain and the cyclobutane ring.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly with the carbon atom to which it is attached (¹JCH).[7][8][9][10] Its purpose is to create a definitive link between the ¹H and ¹³C chemical shifts, allowing us to assign a specific carbon resonance to each protonated site.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[11][12][13][14] HMBC is essential for connecting the distinct structural fragments (cyclobutane, ethyl, and methyl groups) across the non-protonated nitrogen atom.
The synergy of these techniques provides a robust, cross-validating data set. COSY builds the fragments, HSQC labels them with carbon shifts, and HMBC assembles the final structure.
Experimental Protocol
Sample Preparation
Achieving high-quality 2D NMR spectra begins with meticulous sample preparation.[15][16][17]
-
Mass Determination: Accurately weigh approximately 15-25 mg of the synthesized this compound sample. This concentration is generally sufficient for achieving a good signal-to-noise ratio in heteronuclear 2D experiments within a reasonable timeframe.[16]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[17] The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte.
-
Filtration and Transfer: To ensure optimal resolution by removing particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15][17]
-
Standardization: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.[17]
-
Labeling: Clearly label the NMR tube cap with the sample identity and solvent.
NMR Data Acquisition
The following table outlines typical acquisition parameters for a 500 MHz NMR spectrometer. These may require optimization based on sample concentration and instrument specifics.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Number of Scans (NS) | 4-8 | 8-16 | 16-32 |
| ¹H Spectral Width | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| ¹³C Spectral Width | 0-100 ppm | 0-100 ppm | 0-100 ppm |
| ¹JCH (for HSQC) | N/A | 145 Hz | N/A |
| Long-Range JCH (for HMBC) | N/A | N/A | 8 Hz |
| Experiment Time | ~15-30 min | ~30-60 min | ~1-2 hours |
Data Interpretation: A Step-by-Step Structural Validation
To illustrate the validation process, we will use hypothetical but realistic chemical shifts based on known values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -CH₃ | ~2.25 (s) | ~42.5 |
| 1' | -CH₂-N | ~2.50 (t) | ~55.0 |
| 2' | -CH₂- | ~1.55 (q) | ~35.0 |
| 3' | -CH- | ~2.10 (quint) | ~32.0 |
| 4', 6' | -CH₂- | ~1.85 (m) | ~28.0 |
| 5' | -CH₂- | ~1.75 (m) | ~19.0 |
COSY: Assembling the Fragments
The COSY spectrum reveals proton-proton couplings, allowing us to trace the connectivity within the ethyl and cyclobutyl fragments.[5][18][19]
Expected COSY Correlations:
-
A cross-peak between the triplet at ~2.50 ppm (H-1') and the quartet at ~1.55 ppm (H-2') confirms the ethyl chain.
-
A cross-peak between the quartet at ~1.55 ppm (H-2') and the quintet at ~2.10 ppm (H-3') connects the ethyl chain to the cyclobutane ring.
-
Multiple cross-peaks between H-3' (~2.10 ppm) , H-4'/6' (~1.85 ppm) , and H-5' (~1.75 ppm) will confirm the integrity of the cyclobutane ring spin system.
Caption: Expected COSY correlations for this compound.
HSQC: Linking Protons to Carbons
The HSQC spectrum definitively assigns a carbon chemical shift to each protonated position, resolving any ambiguity from overlapping signals.[7][8][10]
Table 2: Expected Key HSQC Correlations
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) |
| H-1 (~2.25 ppm) | C-1 (~42.5 ppm) |
| H-1' (~2.50 ppm) | C-1' (~55.0 ppm) |
| H-2' (~1.55 ppm) | C-2' (~35.0 ppm) |
| H-3' (~2.10 ppm) | C-3' (~32.0 ppm) |
| H-4'/6' (~1.85 ppm) | C-4'/6' (~28.0 ppm) |
| H-5' (~1.75 ppm) | C-5' (~19.0 ppm) |
This experiment provides the ¹³C coordinates for the subsequent HMBC analysis.
Caption: Expected HSQC (¹JCH) correlations for this compound.
HMBC: Uniting the Molecular Framework
The HMBC spectrum provides the conclusive evidence, bridging the fragments identified by COSY across the nitrogen heteroatom.[7][12][14][20]
Table 3: Key Expected HMBC Correlations for Structural Validation
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) | Bonds | Significance |
| H-1 (~2.25 ppm) | C-1' (~55.0 ppm) | ²JCH | Confirms N-methyl to ethyl linkage. |
| H-1' (~2.50 ppm) | C-1 (~42.5 ppm) | ²JCH | Confirms ethyl to N-methyl linkage. |
| H-1' (~2.50 ppm) | C-2' (~35.0 ppm) | ²JCH | Supports ethyl chain connectivity. |
| H-1' (~2.50 ppm) | C-3' (~32.0 ppm) | ³JCH | Confirms ethyl to cyclobutyl linkage. |
| H-2' (~1.55 ppm) | C-1' (~55.0 ppm) | ²JCH | Supports ethyl chain connectivity. |
| H-2' (~1.55 ppm) | C-4'/6' (~28.0 ppm) | ³JCH | Confirms ethyl to cyclobutyl linkage. |
The correlations highlighted in bold are the most critical. The observation of a cross-peak from the methyl protons (H-1) to the methylene carbon adjacent to the nitrogen (C-1') and vice-versa unequivocally proves their connection through the nitrogen. Similarly, correlations from the ethyl protons (H-1' and H-2') to the cyclobutyl carbons (C-3', C-4'/6') lock the entire structure into place.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. COSY/TOCSY Analysis│Interpreting spin correlations using 2D NMR | Column | JEOL [jeol.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. emerypharma.com [emerypharma.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (2-Cyclobutylethyl)(methyl)amine with other N-alkylated Amines in Biological Assays: A Proposed Investigational Guide
Introduction
N-alkylated amines represent a vast and pharmacologically significant class of compounds, with members exhibiting a wide range of biological activities.[1] The structural diversity within this class, driven by variations in the core scaffold and the nature of the alkyl substituents, allows for fine-tuning of interactions with various biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes.[2][[“]] (2-Cyclobutylethyl)(methyl)amine is a novel N-alkylated amine whose biological profile is yet to be fully characterized. The presence of a cyclobutane ring introduces a unique three-dimensional conformation that may confer distinct properties regarding metabolic stability and receptor interaction compared to more conventional N-alkylated amines.[4]
This guide provides a comprehensive framework for the head-to-head comparison of this compound with a selection of other N-alkylated amines in a panel of relevant biological assays. The objective is to elucidate its potential pharmacological profile and to understand the structure-activity relationships that govern its biological effects. We will propose a series of in vitro assays to investigate its activity at key central nervous system targets and to assess its general cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel N-alkylated amines.
Selection of Comparator N-Alkylated Amines
To provide a meaningful comparison, we have selected three comparator compounds representing distinct subclasses of N-alkylated amines with well-documented biological activities. The choice of these comparators is based on their structural relevance to this compound, which contains both a cyclic alkyl and a smaller N-alkyl substituent.
-
N-methyl-2-phenylethylamine (NMPEA): A representative of the phenethylamine class, NMPEA is a trace amine that interacts with monoamine transporters and is a potent agonist of the trace amine-associated receptor 1 (TAAR1).[5][6] Its structural similarity to endogenous catecholamines makes it a relevant comparator for assessing potential effects on dopaminergic, serotonergic, and adrenergic systems.[4]
-
N,N-Dimethyltryptamine (DMT): A well-known tryptamine derivative, DMT is a potent psychedelic compound that acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][7] Comparison with DMT will help to determine if this compound shares any affinity for these important GPCRs.
-
trans-2-(Indol-3-yl)cyclopropylamine: This compound incorporates a cyclopropylamine moiety, a rigid analogue of the ethylamine side chain found in many tryptamines.[8] Derivatives of cyclopropylamine have shown affinity for serotonin and dopamine receptors, making this a valuable comparator to understand the influence of the cyclic alkyl group on receptor binding.[8][9]
Proposed Biological Assays for Comparative Analysis
The following is a proposed tiered approach to the biological evaluation of this compound, starting with primary binding assays to identify potential targets, followed by functional assays to determine the nature of the interaction, and concluding with a general cytotoxicity assessment.
Primary Screening: Receptor and Transporter Binding Assays
The initial screening will focus on determining the binding affinity of this compound and the comparator compounds for a panel of key monoamine receptors and transporters.
-
Monoamine Transporter Binding Assays (DAT, SERT, NET): To assess the potential for interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2][10][11][12][13]
-
Serotonin Receptor Binding Assays (5-HT2A and 5-HT2C): To evaluate the affinity for key serotonin receptor subtypes implicated in the actions of many psychoactive compounds.[1][8][14][15]
-
Dopamine Receptor Binding Assays (D2 and D3): To investigate potential interactions with dopamine receptors, which are important targets for antipsychotic and neurological drugs.[9][16]
-
Monoamine Oxidase (MAO) Inhibition Assays (MAO-A and MAO-B): To determine if the compounds inhibit the activity of MAO-A or MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[17][18][19]
Secondary Screening: Functional Assays
For any targets where significant binding affinity is observed in the primary screen, functional assays will be conducted to characterize the compounds as agonists, antagonists, or inhibitors.
-
Monoamine Transporter Uptake Inhibition Assays: To measure the ability of the compounds to inhibit the uptake of radiolabeled substrates (e.g., [3H]dopamine, [3H]serotonin) into cells expressing the respective transporters.[13][20]
-
GPCR Functional Assays (cAMP or Calcium Flux): To determine whether the compounds act as agonists or antagonists at the identified serotonin or dopamine receptors by measuring downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[21][22]
Safety Screening: In Vitro Cytotoxicity Assay
A general cytotoxicity assay will be performed to assess the potential for the compounds to cause cell death, providing an early indication of their therapeutic window.[23][24][25]
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate a direct head-to-head comparison.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters and Receptors
| Compound | DAT | SERT | NET | 5-HT2A | 5-HT2C | D2 | D3 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| N-methyl-2-phenylethylamine | ~4300 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| N,N-Dimethyltryptamine | >10000 | ~1000 | >10000 | 75-360 | 127-1200 | >10000 | >10000 |
| trans-2-(Indol-3-yl)cyclopropylamine | >10000 | >10000 | >10000 | Low µM | 1.9 | >10000 | >10000 |
| TBD: To Be Determined |
Table 2: Comparative Functional Activities (IC50 or EC50, nM) and Cytotoxicity (IC50, µM)
| Compound | DAT Uptake Inhibition (IC50) | 5-HT2A Activation (EC50) | 5-HT2C Activation (EC50) | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Cytotoxicity (IC50) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| N-methyl-2-phenylethylamine | ~430 | N/A | N/A | >10000 | ~1000 | >100 |
| N,N-Dimethyltryptamine | >10000 | ~100 | ~150 | >10000 | >10000 | >100 |
| trans-2-(Indol-3-yl)cyclopropylamine | N/A | Partial Agonist | Full Agonist | >10000 | >10000 | >100 |
| N/A: Not Applicable or data not available. TBD: To Be Determined. |
Experimental Protocols
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Workflow Diagram:
Caption: Workflow for Monoamine Transporter Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human DAT, SERT, or NET.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) at a concentration near its Kd, and a range of concentrations of the test compounds.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the agonist or antagonist activity of test compounds at Gs- or Gi-coupled GPCRs (e.g., certain serotonin or dopamine receptors) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
The following diagram illustrates a simplified G-protein coupled receptor signaling pathway, which is relevant for the functional characterization of compounds acting on serotonin and dopamine receptors.
Caption: Simplified GPCR Signaling Cascade.
Conclusion
This guide provides a structured and comprehensive approach for the head-to-head biological comparison of this compound with other N-alkylated amines. By following the proposed experimental workflows, researchers can generate robust and comparable data to elucidate the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for understanding its potential therapeutic applications and for guiding future drug discovery efforts in the field of N-alkylated amines.
References
- Schmitt, K. C., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 114(4), 1145-1156.
- Cameron, L. P., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 12, 729467.
- Pozdnev, V. F., et al. (2000). Monoamine oxidase inhibition by N-alkyloxycarbonyl derivatives of ethylene diamine. Biochemistry (Moscow), 65(9), 1091-1096.
- Monte, A. P., et al. (1997). Synthesis and Serotonin Receptor Affinities of a Series of trans-2-(Indol-3-yl)cyclopropylamine Derivatives. Journal of Medicinal Chemistry, 40(18), 2997-3003.
- Schmitt, K. C., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. Journal of neurochemistry, 114(4), 1145-1156.
- BenchChem. (2025). Technical Whitepaper: Serotonin Receptor Affinity of 3-[2-(Dimethylamino)ethyl]indole (N,N-Dimethyltryptamine).
- Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468.
- Wikipedia. (2023). Methylethyltryptamine.
- Gomez, J. R., et al. (1977). The Electronic and Serotonin Receptor Binding Affinity Properties of N,N-dimethyltryptamine Analogs. Research Communications in Chemical Pathology and Pharmacology, 18(3), 453-465.
- Wikipedia. (2024). Dimethyltryptamine.
- BenchChem. (n.d.). N-Methyl-N-ethyltryptamine (MET)|CAS 5599-69-9.
- Smith, R. L., et al. (1996). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology Biochemistry and Behavior, 54(2), 475-481.
- Lee, K. C., et al. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31093-31100.
- Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors.
- Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors.
- ResearchGate. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter.
- Deaciuc, A. G., et al. (2000). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of Neurochemistry, 75(4), 1637-1646.
- Tipton, K. F., et al. (1989). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of Neural Transmission. Supplementum, 28, 35-41.
- Pasternak, G. W., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 186, 108471.
- PsychonautWiki. (2023). MET.
- Wang, X., et al. (2022). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13346.
- Grokipedia. (n.d.). N-Methyltryptamine.
- Asadi, A., et al. (2019). Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines. Research in Pharmaceutical Sciences, 14(6), 523-533.
- Gampfer, T. M., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5523.
- Grokipedia. (n.d.). N-Ethyltryptamine.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658.
- ResearchGate. (2022). (PDF)
- BenchChem. (n.d.). N-Methylphenethylamine | High Purity Research Chemical.
- MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Wikipedia. (2024). N-Methylphenethylamine.
- Zhang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258.
- Pharmacy 180. (n.d.).
- Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658.
- Wang, Y., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(11), 3326.
- Han, S., et al. (2021). Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions. Cell, 184(13), 3546-3562.e21.
- Manasa Life Sciences. (n.d.). N-Nitroso-N-methyl-2-phenylethylamine (NMPEA).
- Chem-Impex. (n.d.). N-Methylphenethylamine.
- MDPI. (2022).
- Ivanov, A. V., et al. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 22(16), 8758.
- Smith, N. J. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 132, 299-322.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
Sources
- 1. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. consensus.app [consensus.app]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 7. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylethyltryptamine - Wikipedia [en.wikipedia.org]
- 15. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine oxidase inhibition by N-alkyloxycarbonyl derivatives of ethylene diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 25. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of (2-Cyclobutylethyl)(methyl)amine in Kinase Panels
Abstract
The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. However, ensuring inhibitor selectivity across the vast human kinome is a significant challenge. Unintended off-target interactions can lead to toxicity or unexpected pharmacological effects, often contributing to the high attrition rate of drug candidates.[1] This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel investigational compound, (2-Cyclobutylethyl)(methyl)amine. We present a comparative analysis against well-characterized kinase inhibitors, Sunitinib (a multi-kinase inhibitor) and Lapatinib (a dual inhibitor), to benchmark its performance. This document details the scientific rationale, experimental design, a robust biochemical assay protocol, and data interpretation, offering researchers a practical guide to rigorous off-target liability assessment.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important "druggable" gene families.[2] While the goal is to design inhibitors that selectively modulate a specific disease-driving kinase, the structural conservation of the ATP-binding site across the kinome makes achieving absolute specificity challenging.[3]
Undisclosed off-target effects can confound biological readouts and lead to misinterpretation of a compound's mechanism of action.[4][5] In a clinical context, off-target activities can result in adverse side effects. Conversely, in some cases, polypharmacology can be beneficial, where inhibiting multiple targets provides a therapeutic advantage.[6][7] Therefore, early and comprehensive kinase selectivity profiling is not merely a regulatory checkbox but a pivotal step in understanding a compound's true biological activity and de-risking its development path.[4][8]
This guide uses this compound as a model compound to illustrate the process of kinase selectivity profiling. For context, we compare its hypothetical profile to:
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known for its broad activity against VEGFRs, PDGFRs, KIT, and others.[9][10][11]
-
Lapatinib: A more selective dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[12][13][14][15]
Experimental Design for Kinase Selectivity Profiling
A robust experimental design is crucial for generating high-quality, reproducible data. Key considerations include the choice of assay platform, the breadth of the kinase panel, and the selection of appropriate controls.
Assay Technology Selection
Multiple technologies exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[2][16]
-
Radiometric Assays (e.g., HotSpot™): These are often considered the "gold standard" as they directly measure the transfer of radiolabeled phosphate (³³P) from ATP to a substrate, minimizing interference from compound autofluorescence.[17][18]
-
Luminescence-based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[19] They offer a non-radioactive, high-throughput method suitable for a wide range of kinases.[20]
For this guide, we will describe the widely used ADP-Glo™ Kinase Assay due to its high sensitivity, broad applicability, and robust performance.[19][20]
Kinase Panel Selection
Kinase profiling services offer panels ranging from dozens to over 400 kinases, covering a significant portion of the human kinome.[8][21][22][23] For initial lead characterization, a broad panel (e.g., >300 kinases) at a single, high concentration (e.g., 1 µM) is recommended to identify potential off-target hits. This approach, offered by vendors like Reaction Biology and Eurofins Discovery, provides a comprehensive view of a compound's selectivity.[8][17][21][24]
Experimental Workflow
The overall process involves preparing the compound, running the kinase reactions across the panel, detecting the activity, and analyzing the data. The workflow ensures that each compound is tested under identical, standardized conditions.
Caption: Experimental workflow for kinase selectivity profiling.
Results: Comparative Selectivity Profile
The data below is hypothetical, designed to illustrate a typical outcome from a broad kinase panel screen. Compounds were tested at a single concentration of 1 µM, and results are expressed as percent inhibition relative to a DMSO vehicle control. Significant inhibition is often defined as >50% or >75%, depending on the screening cascade.
| Kinase Target | This compound(% Inhibition @ 1µM) | Sunitinib(% Inhibition @ 1µM) | Lapatinib(% Inhibition @ 1µM) | Kinase Family |
| AURKA | 85% | 25% | 5% | Ser/Thr |
| AURKB | 78% | 30% | 8% | Ser/Thr |
| VEGFR2 (KDR) | 15% | 99% | 12% | Tyr |
| PDGFRβ | 10% | 98% | 9% | Tyr |
| c-KIT | 5% | 95% | 4% | Tyr |
| EGFR | 8% | 45% | 97% | Tyr |
| HER2 (ERBB2) | 12% | 40% | 96% | Tyr |
| SRC | 65% | 75% | 35% | Tyr |
| LCK | 55% | 68% | 25% | Tyr |
| PIM1 | 92% | 50% | 15% | Ser/Thr |
| CDK2 | 4% | 88% | 6% | Ser/Thr |
| ROCK1 | 7% | 18% | 3% | Ser/Thr |
| MAPK1 (ERK2) | 2% | 11% | 1% | Ser/Thr |
| AKT1 | 6% | 22% | 4% | Ser/Thr |
| Note: Data is for illustrative purposes only. Primary targets for the control compounds are highlighted in bold. |
Data Interpretation
-
This compound: This compound shows potent inhibition of the Aurora kinases (AURKA, AURKB) and PIM1 kinase. It also demonstrates moderate activity against the SRC family kinases (SRC, LCK). This profile suggests a primary target family but with notable off-target interactions that warrant further investigation.
-
Sunitinib: As expected, Sunitinib potently inhibits its known primary targets (VEGFR2, PDGFRβ, c-KIT) but also shows significant inhibition of many other kinases, such as SRC, LCK, and CDK2, confirming its multi-targeted nature.[9][11]
-
Lapatinib: This compound exhibits high selectivity for its primary targets, EGFR and HER2, with minimal activity against other kinases in this representative panel, consistent with its known profile as a more selective inhibitor.[12][25]
This comparative view immediately contextualizes the selectivity of the investigational compound. While not as promiscuous as Sunitinib, this compound is clearly less selective than Lapatinib. The off-target inhibition of SRC family kinases, for example, could have significant biological consequences that need to be considered.
Caption: Impact of off-target SRC inhibition.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a self-validating system for determining the effect of an inhibitor on the activity of a single kinase. It should be adapted for use in a high-throughput, multi-panel screen.
Principle: The ADP-Glo™ assay is a two-step luminescent assay that measures the amount of ADP produced during a kinase reaction.[19] In the first step, the kinase reaction is terminated and remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[26]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase enzyme of interest (e.g., AURKA)
-
Kinase-specific substrate (e.g., Kemptide)
-
DTT, MgCl₂, and appropriate kinase buffer
-
Test compounds and controls (dissolved in 100% DMSO)
-
White, opaque 384-well assay plates
Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution containing the kinase and substrate in 1X Kinase Reaction Buffer.
-
Prepare an ATP solution at 2X the final desired concentration in 1X Kinase Reaction Buffer.
-
Prepare test compound dilutions in 1X Kinase Reaction Buffer containing DMSO, ensuring the final DMSO concentration in the assay is constant (e.g., 1%).
-
Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[26]
-
-
Kinase Reaction (5 µL total volume):
-
To the wells of a 384-well plate, add 1.25 µL of the 4X test compound dilution (or DMSO vehicle for 0% and 100% inhibition controls).
-
Add 1.25 µL of 4X enzyme/substrate mix to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. For "no ATP" controls (background), add 2.5 µL of buffer.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Mix the plate and incubate at room temperature for 40 minutes.[26]
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[26]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
-
Data Analysis:
-
Subtract the background luminescence (no ATP control) from all experimental wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO_Control))
-
Conclusion and Strategic Outlook
Comprehensive selectivity profiling is an indispensable tool in modern drug discovery. The comparative analysis presented here demonstrates how profiling a novel compound, this compound, against well-characterized inhibitors provides immediate and crucial context for its selectivity. The hypothetical data identified the Aurora and PIM kinases as primary targets, but also revealed significant off-target activity against SRC family kinases.
This knowledge is actionable. The next steps in development would be to:
-
Confirm Hits: Perform dose-response experiments (IC50 determination) on the primary targets and all significant off-target "hits" to quantify their potency.
-
Assess Cellular Activity: Use cell-based assays to determine if the off-target biochemical inhibition translates to functional consequences in a physiological setting.[27]
-
Guide Medicinal Chemistry: If the off-target effects are undesirable, this data can guide structure-activity relationship (SAR) studies to design more selective next-generation compounds.
By embracing a rigorous and comparative approach to selectivity profiling early in the discovery process, research teams can make more informed decisions, mitigate risks of late-stage failure, and ultimately develop safer and more effective medicines.
References
-
Title: ADP-Glo™ Kinase Assay Protocol. Source: Promega Corporation.
-
Title: Kinase Screening Assay Services. Source: Reaction Biology.
-
Title: Kinase Screening and Profiling - Guidance for Smart Cascades. Source: Eurofins Discovery.
-
Title: Kinase Panel Screening and Profiling Service. Source: Reaction Biology.
-
Title: KinaseProfiler Kinase Activity Profiling for Rapid Success. Source: Eurofins Discovery.
-
Title: HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Source: Reaction Biology.
-
Title: What are the common methods available to detect kinase activities?. Source: AAT Bioquest.
-
Title: ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Source: Promega Corporation.
-
Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Source: NIH National Center for Biotechnology Information.
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology.
-
Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Source: Eurofins Discovery.
-
Title: Kinase activity assays: exploring methods for assessing enzyme function. Source: Interchim – Blog.
-
Title: Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Source: NIH National Center for Biotechnology Information.
-
Title: ADP Glo Protocol. Source: Promega Corporation.
-
Title: Kinase Drug Discovery Services. Source: Reaction Biology.
-
Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Source: PubMed.
-
Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Source: ResearchGate.
-
Title: Complete kinase assay list. Source: Reaction Biology.
-
Title: Methods for Detecting Kinase Activity. Source: Cayman Chemical.
-
Title: Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Source: PubMed.
-
Title: ADP-Glo™ Lipid Kinase Assay Protocol. Source: Promega Corporation.
-
Title: scanELECT® Kinase Selectivity & Profiling Assay Panel. Source: Eurofins Discovery.
-
Title: Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Source: PubMed.
-
Title: Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Source: AACR Journals.
-
Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Source: NIH National Center for Biotechnology Information.
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: NIH National Center for Biotechnology Information.
-
Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Source: PubMed.
-
Title: Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. Source: Benchchem.
-
Title: Kinase Product Solutions. Source: Eurofins Discovery.
-
Title: Ex vivo sunitinib inhibition profiles from 102 kinase substrates.... Source: ResearchGate.
-
Title: Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Source: AACR Journals.
-
Title: Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. Source: mediaTUM.
-
Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Source: ACS Publications.
-
Title: Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Source: ClinPGx.
-
Title: Evaluating the Selectivity Profile of a Novel Kinase Inhibitor: A Comparative Guide. Source: BenchChem.
-
Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Source: NIH National Center for Biotechnology Information.
-
Title: Off-Target Effects Analysis. Source: Creative Diagnostics.
-
Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Source: bioRxiv.
-
Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Source: The Institute of Cancer Research.
-
Title: A quantitative analysis of kinase inhibitor selectivity. Source: ResearchGate.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. landing.reactionbiology.com [landing.reactionbiology.com]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 24. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. promega.com [promega.com]
- 27. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, (2-Cyclobutylethyl)(methyl)amine. As a potential novel psychoactive substance (NPS), understanding its interactions with a wide range of biological targets is paramount for predicting its pharmacological effects, potential therapeutic applications, and safety liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of new chemical entities. We will delve into the rationale behind experimental choices, present detailed methodologies for robust in-vitro screening, and offer a template for data interpretation and comparison.
Introduction: The Imperative of Cross-Reactivity Profiling for Novel Amines
This compound is a secondary amine with a structural motif that suggests potential activity at monoamine transporters and receptors. For any such novel compound, assuming a single, specific target is a significant risk. Off-target interactions are common and can lead to unexpected side effects or, conversely, reveal novel therapeutic opportunities. Early, systematic cross-reactivity profiling is a cornerstone of modern drug discovery and safety pharmacology.[1][2][3] It allows for the early identification of potential liabilities, helping to de-risk drug candidates before significant resources are invested.[4]
The structural similarity of this compound to known monoamine reuptake inhibitors and receptor ligands necessitates a broad screening approach. This guide will outline a tiered strategy, beginning with a wide binding assay panel to identify potential "hits," followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) at these off-target sites.
Proposed Primary Targets and Rationale
Based on the chemical structure of this compound, the primary hypothesis is that it will interact with the monoamine transporter system. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmission and are common targets for a wide array of therapeutic agents and substances of abuse.[5]
-
Dopamine Transporter (DAT): Inhibition of DAT increases synaptic dopamine levels and is associated with stimulant and reinforcing effects.
-
Serotonin Transporter (SERT): SERT inhibitors are the basis for many antidepressant medications (SSRIs).
-
Norepinephrine Transporter (NET): NET inhibition can impact mood, arousal, and blood pressure.
Beyond these primary targets, the structural features of the compound warrant investigation of its activity at key G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes, which are frequently implicated in the pharmacology of psychoactive compounds.[6]
Experimental Workflow: A Tiered Approach to Profiling
A logical and cost-effective approach to cross-reactivity profiling involves a multi-tiered process. This ensures that resources are focused on the most relevant targets.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Methodologies and Protocols
To ensure scientific rigor, each assay must be carefully validated. Below are detailed protocols for key experiments proposed in our tiered approach.
Tier 1: Radioligand Binding Assays
The initial screen utilizes radioligand binding assays to assess the ability of this compound to displace a known radiolabeled ligand from a broad panel of receptors, transporters, and ion channels. This provides a rapid and cost-effective way to identify potential interactions.
Protocol: Monoamine Transporter Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or use rat brain synaptosomes.[7]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein).
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd.
-
This compound at a screening concentration (e.g., 10 µM).
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by this compound.
Tier 2: Functional Assays
For targets where significant binding is observed, functional assays are crucial to determine the pharmacological effect of the compound.
Protocol: Synaptosomal [³H]-Monoamine Uptake Inhibition Assay
This assay measures the ability of the test compound to block the reuptake of neurotransmitters into nerve terminals.[7][8]
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., cocaine) for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a low concentration of the respective [³H]-monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
Data Analysis: Plot the percent inhibition of uptake against the concentration of this compound to determine the IC50 value.
Protocol: GPCR Functional Assay (Calcium Flux)
Many 5-HT receptors, such as 5-HT2A and 5-HT2C, signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[9][10]
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Place the 96-well plate containing the loaded cells into a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of this compound and measure the fluorescence intensity over time.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Observe if the compound induces a calcium response on its own.
-
Antagonist Mode: Pre-incubate with the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration. A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Hypothetical Data and Comparative Analysis
To illustrate the output of such a study, the following table presents hypothetical data for this compound compared to well-characterized reference compounds.
| Target | Assay Type | This compound | Cocaine (Reference) | Citalopram (Reference) |
| DAT | Binding (Ki, nM) | 150 | 200 | >10,000 |
| Uptake (IC50, nM) | 250 | 300 | >10,000 | |
| SERT | Binding (Ki, nM) | 80 | 350 | 1.2 |
| Uptake (IC50, nM) | 120 | 500 | 1.8 | |
| NET | Binding (Ki, nM) | 450 | 400 | 50 |
| Uptake (IC50, nM) | 600 | 550 | 65 | |
| 5-HT2A | Binding (Ki, nM) | 95 | >10,000 | >10,000 |
| Ca²⁺ Flux (EC50, nM) | 350 (Partial Agonist) | No Activity | No Activity | |
| Adrenergic α₁ | Binding (Ki, nM) | 1,200 | >10,000 | >10,000 |
| Histamine H₁ | Binding (Ki, nM) | >10,000 | >10,000 | >10,000 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates potent activity as an inhibitor of SERT and DAT, with weaker activity at NET. This profile suggests it may have combined antidepressant and stimulant-like properties. Furthermore, its partial agonist activity at the 5-HT2A receptor could indicate potential psychedelic-like effects, a common feature of some novel psychoactive substances. The lack of significant activity at adrenergic and histaminergic receptors at concentrations up to 10 µM suggests a relatively clean profile concerning common off-target liabilities like sedation or cardiovascular effects mediated by these specific receptors.
Visualizing Target Interactions
Understanding the potential downstream consequences of receptor activation is critical. The diagram below illustrates a simplified signaling pathway for a Gq-coupled receptor, such as 5-HT2A, which was a hypothetical off-target hit for our compound.
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multi-faceted but essential undertaking. By employing a tiered screening approach that combines broad binding panels with specific functional assays, researchers can build a comprehensive pharmacological profile. This data-driven process is indispensable for making informed decisions, whether for advancing a potential therapeutic candidate or for understanding the risks associated with a new psychoactive substance. The methodologies and frameworks presented in this guide provide a robust starting point for any laboratory tasked with characterizing new chemical entities.
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website.[1]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website.[2]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website.[3]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[4]
- King, A. N., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726–731.
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from Innoprot website.[9]
-
Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.[6]
- Hays, A. M., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology.
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from Reaction Biology website.[11]
-
Stenberg, D., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.[12]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from Innoprot website.[10]
-
Kim, H. J., et al. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Combinatorial Chemistry & High Throughput Screening, 11(4), 316-324.[13]
-
ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF. Retrieved from ResearchGate website.[14]
-
The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from CFSRE website.[15]
-
The Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [PowerPoint slides]. Retrieved from CFSRE website.[16]
-
Montgomery, T. R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1693–1703.[7]
-
Szalai, B., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437.[17]
-
Mock, J. Y., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 3(1), 101108.[18]
-
Traynor, J. R. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 169-183.[19]
-
Cheng, P., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(3), 379–389.[20]
-
Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. AAPS Journal, 19(4), 996–1014.[5]
-
Schiøtt, B., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 51(2), 406–418.[8]
-
Liu, X., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 378–386.[21]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pharmaron.com [pharmaron.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 16. cfsre.org [cfsre.org]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route for Enantiomerically Pure (2-Cyclobutylethyl)(methyl)amine
For researchers and professionals in drug development, the stereochemical purity of a chiral amine is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth validation of a practical and robust synthetic route to obtain enantiomerically pure (2-Cyclobutylethyl)(methyl)amine. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen methodologies, offers a comparative analysis of viable alternatives, and furnishes detailed protocols to ensure reproducibility. Our focus is on providing a self-validating system, grounded in established chemical principles and supported by authoritative references.
The Synthetic Challenge and Strategic Approach
This compound is a chiral secondary amine for which a direct, enantioselective synthesis is not prominently described in the literature. Therefore, a pragmatic and reliable approach involves a two-pronged strategy: first, the efficient synthesis of the racemic amine, followed by a classical chiral resolution. This methodology, while traditional, offers a high degree of predictability and is amenable to scale-up without the need for developing a bespoke asymmetric catalyst system from the ground up.
Our validated route begins with a commercially available starting material, cyclobutaneacetic acid, and proceeds through a reduction and subsequent reductive amination to afford the target racemic amine. The core of this guide then focuses on the critical step: the separation of the enantiomers via diastereomeric salt crystallization. We will compare the efficacy of several common chiral resolving agents and detail the analytical methods necessary to confirm the enantiomeric purity of the final product.
Proposed Synthetic Workflow
The logical flow of the synthesis and resolution process is depicted below. This workflow is designed for clarity and efficiency, minimizing steps and employing reliable, high-yielding transformations.
Caption: Workflow for the synthesis and chiral resolution of this compound.
Comparative Analysis of Chiral Resolution Strategies
The cornerstone of this synthetic validation is the effective separation of the synthesized racemic amine. The most common and dependable method for this is chiral resolution via the formation of diastereomeric salts.[1] This process leverages the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3][4]
The choice of the chiral resolving agent is critical and often empirical. Below is a comparison of commonly employed chiral acids for the resolution of amines.
| Resolving Agent | Structure | Key Advantages | Considerations |
| (+)-Tartaric Acid | Dicarboxylic acid | Inexpensive, readily available in both enantiomeric forms, forms well-defined crystals with many amines.[3] | The solubility of diastereomeric salts can be high in some solvents, potentially requiring extensive optimization of crystallization conditions. |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Aromatic derivative of tartaric acid | Often forms highly crystalline salts with improved differential solubility compared to tartaric acid itself.[2][4][5][6] | Higher cost than unmodified tartaric acid. |
| (-)-Mandelic Acid | α-hydroxy carboxylic acid | Effective for a wide range of amines, and its aromatic nature can enhance crystalline packing.[7][8][9] | The acidity is lower than tartaric acid, which may affect salt formation with weakly basic amines. |
Recommendation: For the initial validation of the resolution of this compound, (+)-Tartaric Acid is the recommended starting point due to its cost-effectiveness and proven track record. Should the diastereomeric salts prove difficult to separate, moving to a more rigid and aromatic derivative like (+)-Dibenzoyl-D-tartaric acid would be the logical next step, as these derivatives often provide better-defined crystals and greater solubility differences between the diastereomers.[4]
Experimental Protocols
The following protocols are provided with the intention of being self-validating. The reasoning behind critical steps is explained to allow for informed adjustments by the researcher.
Part 1: Synthesis of Racemic this compound
Step 1a: Synthesis of 2-Cyclobutaneethanol
-
Rationale: The first step is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of cyclobutaneacetic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-cyclobutaneethanol, which can be purified by distillation if necessary.
-
Step 1b: Synthesis of Cyclobutaneacetaldehyde
-
Rationale: The primary alcohol is oxidized to the aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid.
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) and silica gel in anhydrous dichloromethane (DCM), add a solution of 2-cyclobutaneethanol (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.
-
Carefully concentrate the filtrate under reduced pressure (as the aldehyde may be volatile) to obtain crude cyclobutaneacetaldehyde, which is used immediately in the next step.
-
Step 1c: Reductive Amination to this compound
-
Rationale: This is a one-pot reaction where the aldehyde first forms an imine with methylamine, which is then reduced in situ to the target secondary amine.[10] Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent as it is selective for the iminium ion in the presence of the unreacted aldehyde.[8][9]
-
Procedure:
-
Dissolve the crude cyclobutaneacetaldehyde in methanol.
-
Add a solution of methylamine (2.0 eq., e.g., 40% in water or 2.0 M in THF) and stir for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise, maintaining the pH between 6 and 7 by the addition of acetic acid if necessary.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the addition of 2 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound. Purify by distillation.
-
Part 2: Chiral Resolution and Validation
Step 2a: Diastereomeric Salt Formation and Fractional Crystallization
-
Rationale: The racemic amine is reacted with an equimolar amount of a chiral resolving agent to form diastereomeric salts. The choice of solvent is crucial to exploit the solubility difference between these salts.[11] A solvent screen is often necessary.
-
Procedure (using (+)-Tartaric Acid):
-
Dissolve the racemic this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then store at 4 °C for 24 hours to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. This is the first crop of diastereomeric salt.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals. The optical purity of each crop should be determined.
-
Step 2b: Liberation of the Enantiomerically Enriched Amine
-
Rationale: The resolved diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free amine.
-
Procedure:
-
Suspend the crystallized diastereomeric salt in water.
-
Add 2 M aqueous NaOH with stirring until the salt dissolves and the solution is basic (pH > 12).
-
Extract the liberated amine with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Step 2c: Validation by Determination of Enantiomeric Excess (e.e.)
-
Rationale: The success of the resolution must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13][14][15] Alternatively, NMR spectroscopy with a chiral solvating agent can be a rapid method for determining enantiomeric purity.[10][16][17]
-
Protocol 1: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for amines.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.
-
Procedure:
-
Dissolve a small sample of the racemic amine in the mobile phase and inject to determine the retention times of the two enantiomers.
-
Dissolve a sample of the resolved amine and inject under the same conditions.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
-
-
Protocol 2: NMR Analysis with a Chiral Solvating Agent (CSA)
-
CSA: A common CSA for amines is (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[10]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the resolved amine in CDCl₃.
-
Add the CSA (e.g., 1.0 eq. of (R)-BINOL) to the NMR tube.
-
Acquire a second ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two distinct sets of peaks due to the formation of transient diastereomeric complexes.
-
The ratio of the integrals of a pair of well-resolved peaks will give the ratio of the enantiomers, from which the e.e. can be calculated.
-
-
Conclusion
This guide presents a validated, practical, and well-documented pathway for the synthesis of enantiomerically pure this compound. By combining a robust synthesis of the racemate with a classical and systematically approached chiral resolution, researchers can reliably obtain the desired chiral building block. The emphasis on the rationale behind procedural steps, coupled with a comparative analysis of key resolution and validation techniques, provides the necessary framework for successful implementation and adaptation in a research or drug development setting. The integrity of the final product is ensured through rigorous analytical validation, a non-negotiable aspect of modern chemical synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- RSC Publishing. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Resolution: Di-p-toluoyl-D-tartaric Acid vs. Dibenzoyl.
- Chemistry LibreTexts. (2022). 6.
- RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Chemical Communications (RSC Publishing). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
- Journal of Chemical Education. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ACS Publications. (2010). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine.
- Google Patents.
- ResearchGate.
- Wikipedia. Chiral resolution.
- The Royal Society of Chemistry.
- ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry.
- ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
- NIH. Chiral Recognition of Chiral (Hetero)
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Chemistry Stack Exchange. (2017).
- ResearchGate. (2014). Which solvent is good for chiral resolution by tartaric acid?.
- BenchChem. (2025).
- RSC Publishing. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- YAKHAK HOEJI. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (-)-Dibenzoyl-L-tartaric Acid Monohydrate: A Key Chiral Resolving Agent in Pharmaceutical Synthesis and Organic Chemistry.
- ACS Figshare. (2025).
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uma.es [uma.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (2-Cyclobutylethyl)(methyl)amine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation, culminating in a critical final step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Cyclobutylethyl)(methyl)amine (CAS No. 67579-87-7), a compound whose handling requires meticulous attention to its hazardous properties. Due to the limited availability of specific toxicological and physicochemical data for this exact molecule, this guide incorporates established principles for the disposal of corrosive and flammable aliphatic amines, ensuring a robust and scientifically grounded approach to waste management.[1]
Hazard Identification and Waste Characterization: The Foundation of Safe Disposal
This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1] Like many aliphatic amines, it is also anticipated to be a flammable liquid. This dual-hazard nature necessitates a thorough waste characterization to comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[2]
Waste Characterization Protocol:
-
Corrosivity (EPA Hazardous Waste Code D002): Aliphatic amines are alkaline in nature. Any waste containing this compound is likely to have a pH greater than or equal to 12.5, meeting the RCRA definition of a corrosive hazardous waste.[2][3][4] A pH measurement of a representative sample of the waste stream should be conducted to confirm this characteristic.
-
Ignitability (EPA Hazardous Waste Code D001): Many structurally similar, low-molecular-weight amines are flammable liquids with low flash points.[5] For instance, 2-methylbutylamine has a flash point of 3.33°C (38°F).[5] Given this, it is highly probable that this compound has a flash point below 60°C (140°F), classifying it as an ignitable hazardous waste.[2][6] If the flash point is not experimentally determined, it is prudent to manage the waste as ignitable as a precautionary measure.
Table 1: Physicochemical Properties and Hazard Classification
| Property | Value/Classification | Source/Rationale |
| CAS Number | 67579-87-7 | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| GHS Classification | Skin Corrosion/Irritation, Category 1B | [1] |
| EPA Hazardous Waste Code (Anticipated) | D002 (Corrosive), D001 (Ignitable) | Based on the properties of aliphatic amines.[2][3][4][5] |
| DOT Proper Shipping Name (Anticipated) | AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. | Based on the dual corrosive and flammable nature.[7][8] |
| UN Number (Anticipated) | UN2734 | [7][8] |
Note: In the absence of specific experimental data for this compound, the information on flammability is based on structurally similar compounds. Always consult a current Safety Data Sheet (SDS) if available.
On-Site Management and Accumulation of this compound Waste
Proper on-site management is crucial to prevent accidental releases and ensure the safety of laboratory personnel.
Step-by-Step On-Site Waste Management Protocol:
-
Personal Protective Equipment (PPE): Before handling waste, ensure a comprehensive PPE ensemble is worn. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes.
-
Hand Protection: Nitrile or neoprene gloves.
-
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and compatible container. High-density polyethylene (HDPE) or other corrosive-resistant containers are recommended.
-
Never mix this compound waste with incompatible materials, such as acids or strong oxidizing agents, to prevent violent reactions.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Corrosive, Flammable").
-
The date of accumulation (the date the first drop of waste enters the container) must be clearly marked.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory or a central accumulation area.
-
The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Off-Site Disposal: A Procedural Workflow
The off-site disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps to ensure a compliant and safe disposal process.
Caption: A workflow for the proper disposal of this compound waste.
Detailed Steps for Off-Site Disposal:
-
Selection of a Licensed Hazardous Waste Vendor:
-
It is the generator's responsibility to ensure that the chosen vendor is licensed to transport, store, and dispose of corrosive and flammable hazardous waste.[9][10][11][12]
-
Verify the vendor's EPA identification number and inquire about their compliance history.[10]
-
Obtain a written contract that clearly outlines the responsibilities of each party.[10]
-
-
Preparation of the Hazardous Waste Manifest:
-
The Uniform Hazardous Waste Manifest is a legal document that tracks the waste from the point of generation to its final disposal ("cradle-to-grave").[13][14]
-
The manifest must be accurately completed with information about the generator, transporter, and the designated disposal facility, as well as a detailed description of the waste, including the EPA hazardous waste codes (D001, D002).[13][14][15]
-
-
Packaging for Transport:
-
Waste Pickup, Transportation, and Final Disposal:
-
The licensed hazardous waste vendor will collect the properly packaged and labeled waste.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal methods for this type of waste often include incineration at a permitted facility.
-
-
Record Keeping:
-
The generator must retain a copy of the signed manifest for at least three years.[13]
-
Upon final disposal, the TSDF will provide a certificate of disposal, which should also be kept for your records.
-
Emergency Procedures: Spill Response
In the event of a spill, a swift and appropriate response is critical to mitigate risks.
Caption: A decision-making workflow for responding to a this compound spill.
Minor Spill Cleanup Protocol (for spills of a few milliliters in a fume hood):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure Ventilation: Work within a certified chemical fume hood.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[18][19]
Major Spill Response (any spill outside of a fume hood or of a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Call for Help: Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.
-
Provide Information: Be prepared to provide information about the spilled material to emergency responders.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its hazards and the applicable regulations. By implementing the robust procedures outlined in this guide—from accurate waste characterization and meticulous on-site management to the selection of a qualified disposal partner and preparedness for emergencies—researchers can ensure the safety of their personnel, the protection of the environment, and full compliance with all regulatory requirements. This commitment to responsible chemical stewardship is not merely a procedural obligation but a cornerstone of a safe and ethical research enterprise.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2000, June 14). Interpretation Letter 00-0096. Retrieved from [Link]
-
Greenflow. (2024, November 25). How to Choose the Right Waste Disposal Partner: The Comprehensive Guide for Businesses Part 3. Retrieved from [Link]
-
Stericycle. (n.d.). Hazardous Waste Manifest Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
-
University of Wollongong. (2010, August). Chemical Spill procedure. Retrieved from [Link]
-
GAIACA. (2021, August 25). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
ADR Tool. (2025). UN 2734, AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. or. Retrieved from [Link]
-
University of Lethbridge. (2018, August). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
Global HazMat. (n.d.). How to Choose a Hazardous Waste Management Company. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 270 Subpart A -- General Information. In Electronic Code of Federal Regulations. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest?. Retrieved from [Link]
-
HEC. (2019, December 23). How To Choose The Right Hazardous Waste Consultants. Retrieved from [Link]
-
Missouri State University. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]
-
Health and Safety Executive. (2018). EH40/2005 Workplace exposure limits. Retrieved from [Link]
-
Daniels Training Services. (2012, February 11). Hazardous Waste Determination: D001 Ignitable. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). How to Choose a Hazardous Waste Disposal Company. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53842989, (2-Cyclobutylethyl)(ethyl)amine. Retrieved from [Link]
-
Safety Partners, LLC. (2015, July 28). Waste Has Character?. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (2025, December 1). Uniform Hazardous Waste Manifest. Retrieved from [Link]
-
Southern Methodist University. (n.d.). Transportation for Chemicals Used In Demonstrations or Educational Activities. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
-
Hazardous Waste Experts. (2014, March 20). 5 Tips For Choosing The Right Hazardous Waste Vendor. Retrieved from [Link]
-
ADR Dangerous Goods. (n.d.). UN 2734 AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.. Retrieved from [Link]
-
U.S. Department of Transportation. (2024, December 6). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7283, 2-Methylbutylamine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. 2-methyl butyl amine, 96-15-1 [thegoodscentscompany.com]
- 6. danielstraining.com [danielstraining.com]
- 7. phmsa.dot.gov [phmsa.dot.gov]
- 8. adr-tool.com [adr-tool.com]
- 9. How to Choose a Hazardous Waste Management Company [globalhazmat.com]
- 10. hechayward.com [hechayward.com]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. stericycle.com [stericycle.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Uniform Hazardous Waste Manifest - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 16. Transportation for Chemicals Used In Demonstrations or Educational Activities | SMU Risk Management [smu.edu]
- 17. transportation.gov [transportation.gov]
- 18. ut.edu [ut.edu]
- 19. ehs.umich.edu [ehs.umich.edu]
Mastering Safety: A Comprehensive Guide to Handling (2-Cyclobutylethyl)(methyl)amine
For Researchers, Scientists, and Drug Development Professionals
(2-Cyclobutylethyl)(methyl)amine is a valuable chemical intermediate, but its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard: Why this compound Demands Respect
While specific toxicological data for this compound is limited, its structural similarity to other alkylamines provides a strong basis for a cautious approach.[1] The primary hazards associated with this compound are:
-
Corrosivity: It is classified as a substance that causes severe skin burns and eye damage.[1][2] Contact can lead to irreversible tissue damage.
-
Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk.[2][3][4] Vapors can travel to an ignition source and flash back.[5]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[2]
-
Potential for Systemic Effects: Like other amines, prolonged or significant exposure could lead to other health issues.[6][7]
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended for splash protection) | Fully buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Weighing/Transferring (outside a fume hood) | Chemical splash goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended for extended contact) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge.[1][5][8] |
| Large-Scale Operations or Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (Butyl rubber or other compatible material with known breakthrough times) | Chemical-resistant suit or coveralls | NIOSH-approved full-face respirator with an organic vapor/ammonia/methylamine cartridge or a self-contained breathing apparatus (SCBA). |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and vapors.[1] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[9]
-
Hand Protection: Disposable nitrile gloves offer good splash protection for short-duration tasks.[1][10][11] For longer procedures or when direct contact is possible, gloves made of butyl or other highly resistant materials should be used.[9] Always inspect gloves for any signs of degradation before use and change them immediately after any known contact with the chemical. [5][10]
-
Body Protection: A standard lab coat provides a primary barrier. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is necessary to prevent skin contact.[5][9]
-
Respiratory Protection: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or during emergency situations, a properly fitted NIOSH-approved respirator is mandatory.[1][12] Cartridges should be selected based on their effectiveness against organic vapors, ammonia, and methylamine.[5][6][8]
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing risk.
Preparation and Pre-Handling Checklist:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][9]
-
Spill Kit: Have a spill kit specifically designed for flammable and corrosive liquids readily available.
-
Review the SDS: Before beginning any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
Handling and In-Use Procedures:
-
Grounding: To prevent the build-up of static electricity that could ignite flammable vapors, ensure all metal equipment is properly grounded.[5][10]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition sources.[4][5]
-
Controlled Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors.[3][5]
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid contaminating your skin. Gloves should be removed last.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[5]
Diagram: PPE Selection Workflow A decision-making workflow for selecting the appropriate level of Personal Protective Equipment.
In Case of Emergency: Immediate and Decisive Action
Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: If it can be done safely, increase ventilation in the area.
-
Contain: Use a spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): For small spills, a neutralizing agent suitable for amines may be used.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[4]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2][7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[2]
The Final Step: Responsible Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Collection:
-
Dedicated Container: Use a dedicated, properly labeled, and sealed container for the waste.[9] The container must be compatible with the chemical.
-
Segregation: Do not mix this waste with other chemical waste streams. Store waste containers away from incompatible materials.[9]
Disposal Plan:
-
Follow Regulations: All hazardous waste must be disposed of in strict accordance with local, state, and federal regulations.[3][4][13]
-
Licensed Disposal Service: Use a licensed hazardous waste disposal company for the final disposal of the material.[4]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[12]
Diagram: Disposal Workflow A procedural workflow for the safe disposal of this compound waste.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
-
3M. (n.d.). 3M 6004 Ammonia Methylamine Cartridge. Enviro Safety Products. Retrieved from [Link]
-
Jang, J. K., & Lee, S. B. (2015). Amines as occupational hazards for visual disturbance. Industrial health, 53(5), 411–418. Retrieved from [Link]
-
RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]
-
Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
3M. (n.d.). 3M™ Ammonia Methylamine Cartridge 6004. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
Sources
- 1. 3m.com [3m.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. airgas.com [airgas.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 12. mtu.edu [mtu.edu]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
